4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJEOWRCIYOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358362 | |
| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21358-12-3 | |
| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the thiol group offers a versatile point for further chemical modification, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[3]
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol are the triazole ring, the N-allyl group, the C-benzyl group, and the C-thiol group. Each of these moieties will produce characteristic signals in the various spectroscopic analyses.
Figure 1: Chemical structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, the ¹H NMR spectrum is expected to show distinct signals for the protons of the allyl, benzyl, and thiol groups.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~13.0-14.0 | Singlet (broad) | 1H | SH | The thiol proton is acidic and its chemical shift can be concentration and solvent dependent. It often appears as a broad singlet. In similar triazole-thiols, this peak is observed in the range of 12.7 to 14.0 ppm.[1][5] |
| ~7.20-7.40 | Multiplet | 5H | Aromatic-H (Benzyl) | The five protons on the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region. |
| ~5.70-5.90 | Multiplet | 1H | =CH- (Allyl) | This proton is part of the vinyl group and is split by the adjacent CH₂ protons, resulting in a multiplet. |
| ~5.00-5.20 | Multiplet | 2H | =CH₂ (Allyl) | The two terminal vinyl protons are diastereotopic and will likely appear as a multiplet. |
| ~4.60-4.80 | Doublet | 2H | N-CH₂- (Allyl) | These protons are adjacent to the vinyl group and will be split into a doublet by the =CH- proton. |
| ~4.10-4.30 | Singlet | 2H | C-CH₂- (Benzyl) | The methylene protons of the benzyl group are adjacent to the triazole ring and are expected to appear as a singlet. |
Experimental Protocol for ¹H NMR
Figure 2: Workflow for acquiring ¹H NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=S (Thione) | The carbon of the thione group is deshielded and appears at a low field. In related structures, this carbon is observed in this region.[5] |
| ~150-155 | C5 (Triazole) | The carbon atom of the triazole ring attached to the benzyl group. |
| ~135-140 | Aromatic C (Quaternary) | The quaternary carbon of the phenyl ring. |
| ~130-135 | =CH- (Allyl) | The CH carbon of the allyl group. |
| ~128-130 | Aromatic CH | The CH carbons of the phenyl ring. |
| ~115-120 | =CH₂ (Allyl) | The terminal CH₂ carbon of the allyl group. |
| ~45-50 | N-CH₂- (Allyl) | The methylene carbon of the allyl group attached to the nitrogen. |
| ~30-35 | C-CH₂- (Benzyl) | The methylene carbon of the benzyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~3100-3000 | C-H (Aromatic & Vinyl) | Stretching vibrations of C-H bonds in the phenyl and allyl groups. |
| ~2950-2850 | C-H (Aliphatic) | Stretching vibrations of C-H bonds in the methylene groups. |
| ~2600-2550 | S-H | The S-H stretching vibration is typically weak and appears in this region.[1] |
| ~1640-1600 | C=N & C=C | Stretching vibrations of the C=N bond in the triazole ring and the C=C bond in the allyl group.[5] |
| ~1500-1400 | Aromatic C=C | Stretching vibrations within the phenyl ring. |
| ~1250-1150 | C=S | The C=S stretching vibration often appears in this region. |
Experimental Protocol for FT-IR
Figure 3: Workflow for acquiring FT-IR data using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of C₁₂H₁₃N₃S is 231.08. A high-resolution mass spectrum would confirm this elemental composition.
-
Key Fragmentation Patterns:
-
Loss of the allyl group ([M-41]⁺) at m/z 190.
-
Loss of the benzyl group ([M-91]⁺) at m/z 140.
-
Formation of the benzyl cation ([C₇H₇]⁺) at m/z 91 (a prominent peak).
-
Formation of the allyl cation ([C₃H₅]⁺) at m/z 41.
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The provided data tables and experimental protocols offer a solid foundation for researchers and drug development professionals working with this and related compounds. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of synthesized molecules, which is a critical step in the drug discovery and development pipeline. The convergence of the predicted data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry will provide a high degree of confidence in the structural assignment of this promising heterocyclic compound.
References
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). İstanbul Journal of Pharmacy, 53(3), 294–301. [Link]
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Supplementary Information for Chemical Science. (2024). The Royal Society of Chemistry. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(5), 434-442. [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 834-842. [Link]
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Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][5][6][7]triazole‐5(6H)‐one heterocycles. (2008). Journal of Heterocyclic Chemistry, 45(3), 897–907. [Link]
Sources
1H NMR and 13C NMR analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. As a molecule incorporating a key heterocyclic scaffold, its unambiguous structural elucidation is paramount for applications in medicinal chemistry and drug development. This document delves into the theoretical basis for the expected chemical shifts and coupling constants, explores the impact of the molecule's structural features—including the benzyl, allyl, and triazole-thiol moieties—on the NMR spectra, and outlines the utility of advanced 2D NMR techniques for complete structural assignment. A detailed experimental protocol for data acquisition is provided, ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery who rely on NMR spectroscopy for rigorous molecular characterization.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The functionalization of this scaffold, as seen in 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, allows for the fine-tuning of its pharmacological profile. Accurate and detailed structural characterization is the bedrock upon which all subsequent biological and developmental studies are built. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular architecture in solution.
A critical aspect of 1,2,4-triazole-3-thiol chemistry is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. NMR spectroscopy is exceptionally well-suited to distinguish between these tautomers, as the chemical environment of the ring atoms and the labile proton differs significantly between the two forms.[3] The ¹H NMR spectrum of the thione tautomer, for example, would exhibit a characteristic N-H proton signal at a very downfield chemical shift, typically in the range of 13–14 ppm.[3] Conversely, the thiol tautomer is characterized by an S-H proton signal, which is generally observed at a much higher field.[3] This guide will focus on the analysis of the named thiol tautomer.
Molecular Structure and Key NMR-Active Groups
The structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol contains three distinct functional groups, each with a unique NMR signature: the benzyl group, the allyl group, and the triazole-thiol core.
Caption: Molecular structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The analysis is best approached by considering each functional group independently.
Benzyl Group Protons
-
Aromatic Protons (C₆H₅-, 5H): These five protons are expected to appear as a multiplet in the aromatic region, typically between δ 7.20-7.40 ppm . The exact chemical shifts and splitting patterns can be complex due to overlapping signals of the ortho, meta, and para protons.
-
Benzylic Methylene Protons (-CH₂-Ph, 2H): These protons are adjacent to the aromatic ring and the C5 of the triazole. They are expected to resonate as a sharp singlet around δ 4.17 ppm , as there are no adjacent protons to cause splitting.[4]
Allyl Group Protons
The allyl group presents a classic and more complex spin system due to the inequivalence of the terminal vinyl protons and distinct coupling constants.[5]
-
Allylic Methylene Protons (N-CH₂-, 2H): These protons are attached to the triazole nitrogen (N4). They will be deshielded and are expected to appear as a doublet around δ 4.40-4.60 ppm . The splitting is due to coupling with the adjacent vinyl methine proton (-CH=). The typical allylic coupling constant (⁴J) is small, but the vicinal coupling (³J) will be dominant here.
-
Vinyl Methine Proton (-CH=, 1H): This proton is coupled to the two allylic methylene protons and the two terminal vinyl protons. This results in a complex splitting pattern, often a doublet of doublet of triplets (ddt) or a multiplet, appearing furthest downfield in the allyl system, around δ 5.80-6.00 ppm .[6]
-
Terminal Vinyl Protons (=CH₂, 2H): These two protons are diastereotopic (cis and trans to the C-C bond) and are therefore chemically and magnetically non-equivalent. They will appear as two separate signals, typically between δ 5.10-5.30 ppm .[6]
-
The proton cis to the methine proton will show a doublet of doublets with a vicinal coupling constant of approximately J = 9-12 Hz and a smaller geminal coupling of J = 1-2 Hz.[7]
-
The proton trans to the methine proton will also be a doublet of doublets, but with a larger vicinal coupling constant of J = 15-18 Hz and the same small geminal coupling.[7]
-
Thiol Proton (-SH, 1H)
The chemical shift of the thiol proton is highly variable and depends on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding.[8][9] It is typically observed as a broad singlet anywhere from δ 1.5-4.0 ppm . In a protic solvent like DMSO-d₆, its signal can be sharper and more downfield. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the -SH proton will exchange with deuterium, causing its signal to disappear from the spectrum. In some literature for similar triazole-thiols, this proton has been observed as far downfield as δ 13.79 ppm, indicating significant hydrogen bonding or tautomeric equilibrium effects.[4]
Table 1: Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - | 5H |
| Benzylic (-CH₂-Ph) | ~ 4.17 | Singlet (s) | - | 2H |
| Allylic (N-CH₂) | 4.40 - 4.60 | Doublet (d) | ³J ≈ 5-7 Hz | 2H |
| Vinyl Methine (-CH=) | 5.80 - 6.00 | Multiplet (m) or ddt | ³J(trans) ≈ 15-18 Hz, ³J(cis) ≈ 9-12 Hz, ³J(allylic) ≈ 5-7 Hz | 1H |
| Terminal Vinyl (=CH₂, cis) | 5.10 - 5.30 | Doublet of Doublets (dd) | ³J(cis) ≈ 9-12 Hz, ²J(gem) ≈ 1-2 Hz | 1H |
| Terminal Vinyl (=CH₂, trans) | 5.10 - 5.30 | Doublet of Doublets (dd) | ³J(trans) ≈ 15-18 Hz, ²J(gem) ≈ 1-2 Hz | 1H |
| Thiol (-SH) | 1.5 - 4.0 (highly variable) | Broad Singlet (br s) | - | 1H |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, provides one signal for each unique carbon atom in the molecule.
Benzyl Group Carbons
-
Aromatic Carbons (C₆H₅-): Four signals are expected in the aromatic region of δ 125.0-138.0 ppm . The signal for the single ipso-carbon (the one attached to the methylene group) will be distinct from the two sets of equivalent ortho/meta carbons and the single para carbon. Quaternary carbons are often weaker in intensity.[10]
-
Benzylic Methylene Carbon (-CH₂-Ph): This sp³-hybridized carbon is attached to the aromatic ring and the triazole ring. Its signal is expected around δ 45.0-50.0 ppm .
Allyl Group Carbons
-
Allylic Methylene Carbon (N-CH₂-): This sp³ carbon is attached to a nitrogen and is part of the allylic system. It is expected to resonate around δ 48.0-52.0 ppm .
-
Vinyl Methine Carbon (-CH=): This sp² carbon should appear in the typical alkene region, around δ 132.0-135.0 ppm .
-
Terminal Vinyl Carbon (=CH₂): This sp² carbon is expected at a higher field than the substituted vinyl carbon, typically around δ 117.0-120.0 ppm .
Triazole Ring Carbons
-
C5 (C-Benzyl): This carbon is part of the heterocyclic aromatic system and is bonded to the benzyl group. Its chemical shift is expected to be significantly downfield, likely in the range of δ 150.0-155.0 ppm .
-
C3 (C-SH): This carbon is bonded to the sulfur atom and two nitrogen atoms. In the thione (C=S) tautomer, this signal can be as far downfield as 169 ppm.[3] In the thiol form, it is also highly deshielded and expected in the region of δ 160.0-165.0 ppm . The exact position helps confirm the dominant tautomeric form in the chosen solvent.
Table 2: Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 125.0 - 138.0 |
| Benzylic (-CH₂-Ph) | 45.0 - 50.0 |
| Allylic (N-CH₂) | 48.0 - 52.0 |
| Vinyl Methine (-CH=) | 132.0 - 135.0 |
| Terminal Vinyl (=CH₂) | 117.0 - 120.0 |
| Triazole C5 (C-Benzyl) | 150.0 - 155.0 |
| Triazole C3 (C-SH) | 160.0 - 165.0 |
Advanced NMR Techniques for Structural Verification
While 1D NMR provides the primary data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecular structure.[11][12][13]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types.[14] In the spectrum of the target molecule, the benzylic and allylic -CH₂- carbons would appear as negative signals, while the aromatic and vinyl -CH= carbons would appear as positive signals. The quaternary carbons of the triazole ring and the ipso-carbon of the phenyl ring would be absent.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show clear cross-peaks connecting the protons within the allyl group's spin system: a correlation between the N-CH₂ protons and the -CH= proton, and a correlation between the -CH= proton and the two terminal =CH₂ protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is the most reliable way to assign the carbon signals for all protonated carbons by linking the assigned proton shifts to their corresponding carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. Key expected correlations include:
-
From the benzylic (-CH₂-Ph) protons to the triazole C5 and the aromatic ipso-carbon.
-
From the allylic (N-CH₂) protons to the triazole N4-adjacent carbons (C3 and C5).
-
From the ortho-protons of the phenyl ring to the benzylic carbon.
-
Caption: Key 2D NMR correlations for structural confirmation.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reliable NMR data, the following protocol should be followed.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the purified 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol sample.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[15] For compounds with potential solubility issues or to better resolve exchangeable protons like -SH, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[16] The choice of solvent can influence chemical shifts, so it must be reported.[15]
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[17] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a Bruker Avance 400 MHz or higher field instrument.
-
Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for the chosen solvent and nucleus. The magnetic field homogeneity should be optimized by shimming the instrument to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and DEPT-135 spectra using standard, optimized parameter sets available on the spectrometer software.
Conclusion
The comprehensive NMR analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a multi-faceted process that yields an unambiguous confirmation of its molecular structure. The ¹H NMR spectrum provides detailed information on the distinct spin systems of the benzyl and allyl groups, while the ¹³C NMR spectrum confirms the number of unique carbon environments and the presence of the deshielded triazole ring carbons. The strategic application of advanced 2D NMR techniques like COSY, HSQC, and HMBC is crucial for assembling the molecular puzzle, verifying the connectivity between the substituent groups and the heterocyclic core. This guide provides the theoretical framework and practical methodology necessary for researchers to confidently characterize this and structurally related compounds, ensuring the scientific integrity of their work.
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Popiołek, Ł. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. MDPI. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of heterocyclic compounds. We will explore the theoretical underpinnings of FT-IR as applied to this molecule, with a special focus on identifying the key functional groups and deciphering the critical thiol-thione tautomerism inherent to the 1,2,4-triazole-3-thiol core. This guide details a robust experimental protocol for sample analysis, presents a thorough interpretation of the expected spectral data, and provides the causal reasoning behind experimental and analytical choices, thereby serving as a practical resource for laboratory application.
Introduction: The Significance of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, incorporates several key structural motifs: a heterocyclic 1,2,4-triazole ring, a reactive thiol group, a versatile allyl substituent at the N4 position, and a benzyl group at the C5 position. These features make it a promising candidate for further functionalization and drug design.
Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[3][4] For a molecule like 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, FT-IR spectroscopy is indispensable for:
-
Confirming the presence of all key functional groups (thiol, allyl, benzyl, triazole).
-
Investigating the solid-state tautomeric equilibrium between the thiol and thione forms, a phenomenon with significant implications for the molecule's chemical reactivity and biological interactions.[5][6]
-
Verifying the successful synthesis and purity of the compound.
This guide will systematically deconstruct the infrared spectrum of this molecule, providing the necessary expertise to leverage FT-IR for authoritative structural characterization.
Theoretical Background
Principles of FT-IR Spectroscopy
FT-IR spectroscopy relies on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[3] This absorption results in a transition from the ground vibrational state to an excited vibrational state. An FT-IR spectrometer measures the absorption of infrared radiation across a range of wavenumbers (typically 4000 to 400 cm⁻¹), producing a spectrum that plots absorbance or transmittance as a function of wavenumber.[7] The resulting spectrum contains a series of absorption bands, where the position, intensity, and shape of each band provide information about the specific functional groups present in the molecule.[4]
The Critical Thiol-Thione Tautomerism
Derivatives of 1,2,4-triazole-3-thiol can exist in two tautomeric forms: the thiol form and the thione form.[5] This equilibrium is a crucial aspect of their chemistry. Most studies suggest that the thione form is predominant in the solid state and in neutral solutions.[5]
Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.
FT-IR spectroscopy is an excellent tool for distinguishing between these two forms by identifying their characteristic vibrational bands:
-
Thiol Form: Characterized by a weak absorption band for the S-H stretching vibration, typically found in the 2550-2600 cm⁻¹ region.[6][8] The absence of a strong N-H stretching band is also indicative of this form.
-
Thione Form: Identified by a prominent N-H stretching band (usually broad) in the 3100-3350 cm⁻¹ region and a C=S stretching band. The C=S (thiocarbonyl) absorption often appears in the 1270-1170 cm⁻¹ range and can be coupled with other vibrations.[6][9]
Observing a strong N-H band and the absence of a distinct S-H band in the spectrum of a solid sample strongly suggests that the thione form is dominant.
Characteristic Vibrational Frequencies
The structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol contains several distinct functional groups, each with its own set of characteristic IR absorption frequencies.
Caption: Structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
-
Aromatic Benzyl Group:
-
Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10][11]
-
Aromatic C=C Stretch: Medium to weak, sharp bands occur in the 1450-1600 cm⁻¹ region.[12]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 675-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[12] For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.
-
-
Allyl Group:
-
=C-H Stretch: A medium intensity band appears just above 3000 cm⁻¹ (often around 3080 cm⁻¹), sometimes overlapping with the aromatic C-H stretches.[13]
-
C=C Stretch: A medium intensity band is typically observed near 1645 cm⁻¹.[10][14]
-
=C-H Out-of-Plane (OOP) Bending: Strong bands for a monosubstituted alkene appear near 910 cm⁻¹ and 990 cm⁻¹.[10]
-
-
Aliphatic C-H Bonds:
-
Triazole Ring:
Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used and reliable method for preparing solid samples for transmission FT-IR analysis.[16][17] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a clear, solid pellet under pressure.[17]
Rationale: This method ensures that the solid sample is finely dispersed, minimizing light scattering (the Christiansen effect) and producing a high-quality spectrum. The concentration of the sample in the KBr matrix can be controlled to ensure that the absorption bands are within an optimal range (not saturated or too weak).
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause a very broad absorption band around 3400 cm⁻¹ and can make the KBr plates fog up.[18]
-
Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol sample. The sample must be ground to a fine powder to reduce scattering losses and absorption band distortions.[16][18]
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure a homogeneous mixture.[16]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be clear and translucent.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.[3]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the FT-IR spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
Spectral Analysis and Interpretation
The analysis of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. Based on literature data for similar compounds and general spectroscopic principles, the following table summarizes the expected characteristic peaks for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, assuming the dominant thione tautomer in the solid state.[5][6]
Table 1: Expected IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| ~3300 - 3100 | Medium, Broad | N-H Stretch | Triazole Ring (Thione Form)[8][19] |
| ~3080 | Medium | =C-H Stretch | Allyl & Benzyl Groups[10][13] |
| ~2960 - 2850 | Strong | C-H Asymmetric & Symmetric Stretch | -CH₂- (Allyl & Benzyl)[10][15] |
| ~2570 | Absent or Very Weak | S-H Stretch | Thiol Form[8][19] |
| ~1645 | Medium | C=C Stretch | Allyl Group[10] |
| ~1610 | Medium-Strong | C=N Stretch | Triazole Ring[8][20] |
| ~1585, ~1495, ~1455 | Medium-Weak, Sharp | C=C Aromatic Ring Stretch | Benzyl Group[11][12] |
| ~1465 | Medium | -CH₂- Scissoring (Bending) | Allyl & Benzyl Groups[15] |
| ~1250 | Medium | C=S Stretch (coupled) | Thione Group[6][9] |
| ~990 & ~910 | Strong | =C-H Out-of-Plane Bend | Allyl (Monosubstituted)[10] |
| ~740 & ~700 | Strong | C-H Out-of-Plane Bend | Benzyl (Monosubstituted)[12] |
Interpretive Analysis:
-
High-Frequency Region (4000-2500 cm⁻¹): The most diagnostic feature in this region is the presence of a medium, broad band around 3200 cm⁻¹, which is characteristic of the N-H stretching vibration of the thione tautomer.[8][19] Concurrently, the absence of a weak, sharp peak around 2570 cm⁻¹ would strongly argue against the presence of a significant population of the thiol (S-H) tautomer.[8] Just to the left of 3000 cm⁻¹, peaks corresponding to the sp² C-H stretches of the allyl and benzyl groups are expected, while strong, sharp peaks for the sp³ C-H stretches of the methylene groups will appear just below 3000 cm⁻¹.[10][11]
-
Double Bond Region (1700-1500 cm⁻¹): This region provides clear evidence for the unsaturated parts of the molecule. A peak around 1645 cm⁻¹ confirms the C=C double bond of the allyl group.[10] The C=N stretch of the triazole ring is expected around 1610 cm⁻¹.[8] A series of sharp peaks between 1600 and 1450 cm⁻¹ are definitive markers for the aromatic C=C stretching of the benzyl ring.[12]
-
Fingerprint Region (1500-650 cm⁻¹): This region, while complex, contains highly valuable structural information. The C=S stretch, a key indicator of the thione form, is expected around 1250 cm⁻¹.[6] Most prominently, strong absorptions confirming the substitution patterns will be present. Two strong peaks near 990 and 910 cm⁻¹ are classic indicators of a terminal allyl group.[10] Similarly, two strong peaks around 740 and 700 cm⁻¹ confirm the monosubstituted pattern of the benzyl ring.[12]
Conclusion
FT-IR spectroscopy is a definitive and highly informative tool for the structural characterization of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. Through a systematic analysis of the spectrum, a researcher can confidently confirm the presence of the triazole core, the allyl and benzyl substituents, and, most importantly, determine the dominant tautomeric structure in the analyzed sample. The clear distinction between the N-H stretch of the thione form and the S-H stretch of the thiol form provides an unambiguous diagnostic marker. By following the detailed experimental protocol and interpretive guide presented, scientists can ensure the generation of high-quality, reliable data, which is fundamental for advancing research in medicinal chemistry and drug development.
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Physical and chemical properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of Substituted 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a remarkable spectrum of biological activities. When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol scaffold gains additional chemical versatility and pharmacological potential, with derivatives showing antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific substituents at the N-4 and C-5 positions play a critical role in modulating the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its interaction with biological targets.
This guide focuses on 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol , a derivative that combines the reactivity of an allyl group at the N-4 position with the steric bulk and aromatic character of a benzyl group at the C-5 position. This unique combination makes it a compound of significant interest for researchers in drug discovery and materials science. As a Senior Application Scientist, this document aims to provide a comprehensive, field-proven understanding of its synthesis, core properties, and chemical behavior, grounded in established scientific principles.
Proposed Synthesis and Structural Elucidation
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through the cyclization of a relevant thiosemicarbazide intermediate.[2][3] This approach offers a reliable and high-yielding pathway to the target molecule. The causality behind this choice is the well-established reactivity of thiosemicarbazides, which undergo intramolecular condensation and dehydration in the presence of a base to form the stable triazole ring.
A plausible and efficient synthesis for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol involves two primary steps:
-
Formation of the Thiosemicarbazide Intermediate: Phenylacetic acid hydrazide is reacted with allyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of 1-(phenylacetyl)-4-allylthiosemicarbazide.
-
Base-Catalyzed Cyclization: The resulting thiosemicarbazide is heated in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide.[3][4] The base facilitates the removal of a proton, initiating an intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the final triazole-3-thiol product.
Physical Properties
The physical properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol are characteristic of a moderately polar organic solid. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on closely related analogs found in the literature. These compounds are typically crystalline solids with high melting points due to intermolecular hydrogen bonding and are soluble in polar organic solvents.
| Property | Predicted Value / Observation | Source / Justification |
| Molecular Formula | C₁₂H₁₃N₃S | Based on structure[5] |
| Molecular Weight | 231.32 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for this class of compounds[6] |
| Melting Point | 170-200 °C | Analogous 5-benzyl-4-aryl derivatives melt in this range[4] |
| Solubility | Soluble in DMSO, DMF, hot ethanol; Poorly soluble in water | Common for triazole-thiols[7][8] |
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. For analogous triazole-thiols, characteristic absorption bands are observed for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching of the triazole ring (around 1620-1600 cm⁻¹), and a weak S-H stretch (around 2600-2550 cm⁻¹), confirming the presence of the thiol tautomer.[4][9][10] The presence of the thione (C=S) form would also contribute bands in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. For 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, one would expect to see a singlet for the benzyl CH₂ protons, multiplets for the aromatic protons of the benzyl group, and characteristic signals for the allyl group protons (CH₂, CH, and CH₂). A broad singlet in the downfield region (typically 12-14 ppm) is a key indicator of the acidic SH proton.[3][9][10][11]
-
¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the triazole ring carbons (C3 and C5), the benzyl carbons (aliphatic and aromatic), and the allyl carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (231.32). Fragmentation patterns can further corroborate the structure, often showing loss of the allyl or benzyl groups.
Chemical Properties: The Thione-Thiol Tautomerism
A defining chemical characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms.[12] This equilibrium is influenced by factors such as the solvent, pH, and temperature.
-
Thione Form: The molecule exists as 4-allyl-5-benzyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. In this form, the double bond is between carbon and sulfur (C=S), and the proton resides on a ring nitrogen.
-
Thiol Form: The molecule exists as 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. Here, the proton is on the sulfur atom (S-H), and the C-S bond is a single bond, with aromatic character in the triazole ring.
In solution, both forms are typically present, though one may predominate. Spectroscopic evidence, particularly the S-H proton signal in ¹H-NMR and the S-H stretch in IR, confirms the presence of the thiol form.[12] Studies on similar compounds have shown that the thione form is often the major component in solution.[12] The ability to exist in these two forms is critical to the molecule's reactivity, as the thiol form can undergo S-alkylation and other reactions typical of thiols, while the thione form can participate in different reaction pathways.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and characterization of analogous compounds.[2][3][4]
Protocol 1: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
A. Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve phenylacetic acid hydrazide (0.01 mol) in absolute ethanol (50 mL).
-
Reagent Addition: To this solution, add allyl isothiocyanate (0.01 mol) dropwise while stirring at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The formation of a white precipitate indicates the formation of the thiosemicarbazide intermediate.
-
Isolation: Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. The product can be used in the next step without further purification.
B. Cyclization to 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the dried 1-(phenylacetyl)-4-allylthiosemicarbazide (0.01 mol) in an 8% aqueous sodium hydroxide solution (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the mixture to reflux with constant stirring for 4-6 hours. The suspended solid will gradually dissolve as the reaction proceeds.
-
Work-up: After cooling the reaction mixture to room temperature, filter it to remove any unreacted material.
-
Precipitation: Carefully acidify the clear filtrate with cold, dilute hydrochloric acid (HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove any salts, and dry. Recrystallize the crude product from ethanol to obtain pure white crystals.
Protocol 2: Characterization of the Final Product
-
Melting Point Determination: Use a standard melting point apparatus to determine the melting range of the purified crystals. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Prepare a KBr pellet of the sample or use an ATR accessory. Scan from 4000 to 400 cm⁻¹ and identify characteristic peaks for N-H, S-H, C=N, and aromatic C-H bonds.
-
¹H-NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectrum and identify the chemical shifts and splitting patterns for all protons, paying special attention to the downfield SH proton.
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization method (e.g., ESI or EI) to confirm the molecular weight.
Conclusion
4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential, stemming from its versatile chemical nature. Its synthesis is reliably achieved via the base-catalyzed cyclization of a thiosemicarbazide precursor. The molecule's key feature is the dynamic thione-thiol tautomerism, which governs its reactivity and potential for further functionalization. The comprehensive characterization using spectroscopic and analytical methods provides a robust framework for confirming its structure and purity, enabling its effective use in drug development and materials science research.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 15, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. (2016). De Gruyter. Retrieved January 15, 2026, from [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
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4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, 95% Purity, C12H13N3S, 1 gram. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]
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The Pharmacological Potential of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide
Foreword
The confluence of synthetic chemistry and drug discovery has continually unveiled novel molecular scaffolds with significant therapeutic promise. Among these, the 1,2,4-triazole nucleus, particularly its 3-thiol substituted derivatives, has garnered substantial interest within the scientific community. These heterocycles are recognized for their diverse pharmacological activities, serving as privileged structures in the design of new therapeutic agents. This technical guide focuses on a specific, yet representative member of this class: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. While direct extensive research on this exact molecule is emerging, this document synthesizes the wealth of knowledge available for its close analogs to provide a comprehensive understanding of its synthesis, biological activities, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction to 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The compound 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol belongs to the family of 1,2,4-triazole-3-thiones/thiols, a class of nitrogen- and sulfur-containing heterocyclic compounds. The 1,2,4-triazole ring is a stable aromatic system, and the presence of the thiol/thione tautomerism at the 3-position, along with the N-4 and C-5 substitutions, provides a rich scaffold for medicinal chemistry exploration. The allyl group at the N-4 position and the benzyl group at the C-5 position are key lipophilic substituents that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 1,2,4-triazole nucleus is a key pharmacophore in a number of clinically approved drugs, highlighting its therapeutic relevance.[1][2]
The thione-thiol tautomerism in these compounds is a critical feature, often influencing their biological activity through different binding interactions with target enzymes and receptors. While the thione form is often favored in the solid state, the thiol form can be crucial for biological activity, particularly in metal chelation within enzyme active sites.
Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry, typically involving the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][4] The following protocol outlines a representative synthesis for the title compound based on established methodologies for analogous structures.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: the formation of a substituted thiosemicarbazide from phenylacetic acid hydrazide and allyl isothiocyanate, followed by the cyclization of this intermediate to form the desired triazole.
Caption: General workflow for the synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide
-
To a solution of phenylacetic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(phenylacetyl)-4-allylthiosemicarbazide.
Step 2: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(phenylacetyl)-4-allylthiosemicarbazide (5 mmol) obtained from Step 1 in an aqueous solution of sodium hydroxide (2N, 25 mL).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
The precipitated solid is the desired product, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[3][4]
Biological Activities and Mechanisms of Action
Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities. The following sections detail the key pharmacological properties, their underlying mechanisms, and standard protocols for their evaluation, with the understanding that these are based on studies of closely related analogs.
Antifungal Activity
Mechanism of Action: The primary antifungal mechanism of many triazole-based compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[8][9] This disruption in ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and integrity, and ultimately inhibiting fungal growth.[5][7]
Caption: Mechanism of antifungal action of triazole compounds.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the appropriate broth medium (e.g., RPMI-1640).
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound. Include positive (fungus only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that shows no visible fungal growth.
Illustrative Data for Related Compounds:
| Compound (Substituents at 4- and 5-positions) | Fungal Strain | MIC (µg/mL) | Reference |
| 4-allyl-5-(substituted phenyl) | Microsporum gypseum | 3.12-25 | |
| 4-amino-5-phenyl | Candida albicans | >5 | [10] |
| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to ketoconazole | [11] |
Anticancer Activity
Mechanism of Action: The anticancer activity of 1,2,4-triazole derivatives is often multifactorial and can involve various mechanisms, including:
-
Enzyme Inhibition: Inhibition of kinases involved in cell signaling pathways, such as EGFR and BRAF.[10]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
-
Induction of Apoptosis: Activation of programmed cell death pathways in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in appropriate media and conditions.[12]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13][14]
Illustrative Data for Related Compounds:
| Compound (Derivative of 1,2,4-triazole-3-thiol) | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone derivatives | Melanoma (IGR39) | 2-17 | [2] |
| C3-linked 1,2,4-triazole-N-arylamide hybrids | Breast (MDA-MB-231) | 3.61 | [15] |
| 1,2,4-thiadiazole-1,2,4-triazole derivatives | Breast (MCF-7) | 0.10 - 11.5 | [12] |
Anti-inflammatory Activity
Mechanism of Action: The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][16] Additionally, these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[17][18][19]
Caption: Anti-inflammatory mechanism of triazole compounds.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compound for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Product Measurement: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX enzyme activity.
Experimental Protocol: Cytokine Release Assay in PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Culture the PBMCs and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Compound Treatment: Simultaneously treat the cells with different concentrations of the test compound.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.[18]
-
Inhibition Calculation: Calculate the percentage of inhibition of cytokine production compared to the stimulated control.
Illustrative Data for Related Compounds:
| Compound (Derivative of 1,2,4-triazole) | Target | IC50 (µM) | Reference |
| 1,2,4-triazole-pyrazole hybrids | COX-2 | 0.045 | [1] |
| 1,2,4-triazole derivatives with methacrylic acid moiety | TNF-α release | Comparable to ibuprofen | [18] |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is not available, general trends can be inferred from the broader class of 1,2,4-triazole-3-thiol derivatives:
-
Substituents at N-4: The nature of the substituent at the N-4 position significantly influences biological activity. The presence of an allyl group, as in the title compound, can enhance lipophilicity and potentially improve cell membrane permeability.
-
Substituents at C-5: The benzyl group at the C-5 position is another key lipophilic moiety that can engage in hydrophobic interactions with biological targets. Variations in the substitution pattern on the phenyl ring of the benzyl group can modulate activity.
-
The Thiol/Thione Group: The presence of the sulfur atom is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or a metal chelator in enzyme active sites.
Conclusion and Future Directions
4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents with a wide range of potential applications, including antifungal, anticancer, and anti-inflammatory therapies. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.
Future research should focus on the detailed biological evaluation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol itself to confirm the activities predicted from its structural analogs. Further derivatization of the allyl and benzyl moieties could lead to the optimization of potency and selectivity for specific biological targets. Mechanistic studies will be crucial to elucidate the precise modes of action and to guide the rational design of next-generation 1,2,4-triazole-based therapeutics.
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The Ascendant Therapeutic Trajectory of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a cornerstone scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 1,2,4-triazole-3-thiol derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the latest findings on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their bioactivity, provide validated, step-by-step experimental protocols for their synthesis and evaluation, and present key structure-activity relationship data. It is our intent that this guide will serve as a valuable resource, not only for understanding the therapeutic potential of this versatile class of compounds but also for empowering the rational design of next-generation therapeutics.
Introduction: The 1,2,4-Triazole-3-thiol Scaffold - A Privileged Structure in Drug Design
The five-membered heterocyclic 1,2,4-triazole ring is a prominent feature in a multitude of clinically approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[1] The incorporation of a thiol or thione group at the 3-position significantly enhances the pharmacological profile of the triazole nucleus.[1] This functionalization imparts unique physicochemical properties, such as hydrogen bonding capacity, dipole character, and the ability to chelate metal ions, which in turn allows for high-affinity interactions with a diverse array of biological targets.[2] The tautomeric nature of the 1,2,4-triazole-3-thiol ring system further contributes to its versatility in molecular recognition.
This guide will navigate the multifaceted therapeutic landscape of 1,2,4-triazole-3-thiol derivatives, with a focus on three key areas of investigation: oncology, infectious diseases, and inflammatory disorders.
Anticancer Applications: Targeting Key Signaling Pathways
1,2,4-triazole-3-thiol derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma.[2][3] Their mechanism of action is often multifaceted, involving the inhibition of critical cellular signaling pathways that govern cell proliferation, survival, and metastasis.
Mechanism of Action: Dual Inhibition of PI3K/mTOR Pathway
A significant body of evidence points to the ability of certain 1,2,4-triazole-3-thiol derivatives to act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[4] By simultaneously targeting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of this critical signaling cascade, leading to enhanced antitumor efficacy.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by 1,2,4-triazole-3-thiol derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxicity of novel 1,2,4-triazole-3-thiol derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivatives | Melanoma (IGR39) | 2 - 17 | [2] |
| Hydrazone Derivatives | Breast Cancer (MDA-MB-231) | 2 - 17 | [2] |
| Hydrazone Derivatives | Pancreatic Cancer (Panc-1) | 2 - 17 | [2] |
| Substituted 1,2,4-triazole-thiols | NSCLC (A549) | 4.56 | [4] |
| Substituted 1,2,4-triazole-thiols | NSCLC (H157) | 7.23 | [4] |
| Substituted 1,2,4-triazole-thiols | NSCLC (H52) | 9.21 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Determine the optimal cell density for seeding to ensure confluency is not reached during the assay.
-
Seed the cells in a 96-well flat-bottom plate and incubate overnight at 37°C in a 5% CO2 atmosphere.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole-3-thiol derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Incubation:
-
After the desired treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Antimicrobial Applications: A Broad Spectrum of Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. 1,2,4-Triazole-3-thiol derivatives have demonstrated promising broad-spectrum activity against a variety of pathogenic bacteria and fungi.[10][11][12]
Mechanism of Action: Disruption of Microbial Growth
While the precise mechanisms of antimicrobial action for all 1,2,4-triazole-3-thiol derivatives are not fully elucidated, it is believed that their efficacy stems from their ability to interfere with essential microbial processes. The triazole moiety is a known pharmacophore in many antifungal agents, where it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. It is plausible that a similar mechanism is at play for some of the antifungal 1,2,4-triazole-3-thiol derivatives. For their antibacterial activity, potential targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The thione group can also chelate essential metal ions, disrupting enzymatic functions within the microbial cell.
Quantitative Assessment of Antimicrobial Activity
The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[13][14][15]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| S-substituted derivatives | Escherichia coli | 31.25 - 62.5 | [12] |
| S-substituted derivatives | Staphylococcus aureus | 31.25 - 62.5 | [12] |
| S-substituted derivatives | Pseudomonas aeruginosa | 31.25 - 62.5 | [12] |
| S-substituted derivatives | Candida albicans | 31.25 - 62.5 | [12] |
| Schiff base derivatives | Microsporum gypseum | < 6.25 | [10] |
| Schiff base derivatives | Staphylococcus aureus | < 6.25 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13][16]
Detailed Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 1,2,4-triazole-3-thiol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13]
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[16]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Anti-inflammatory Applications: Modulation of Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research priority. 1,2,4-Triazole-3-thiol derivatives have shown significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.[17][18][19]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[17]
Caption: The cyclooxygenase pathway and selective inhibition of COX-2 by 1,2,4-triazole-3-thiol derivatives.
Representative Synthesis Protocol: 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
A common synthetic route to 1,2,4-triazole-3-thiol derivatives involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate.[20]
Detailed Protocol:
-
Reactants: A mixture of β-4-chlorophenyldithiocarbazinate potassium salt (0.1 mol) and hydrazine hydrate (0.25 mol) is prepared.[20]
-
Reaction: The mixture is heated in an oil bath at 150°C for 5 hours, or until the evolution of hydrogen sulfide gas ceases.[20]
-
Work-up: The reaction mixture is cooled and then poured into cold water.
-
Acidification and Isolation: The solution is acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with cold water.[20]
-
Purification: The crude product is recrystallized from ethanol to yield the purified 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.[20]
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold is undeniably a versatile and privileged structure in the pursuit of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activity, with promising applications in oncology, infectious disease, and inflammation. The continued exploration of the structure-activity relationships of this compound class, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of new and effective medicines. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The insights and protocols provided herein are intended to serve as a solid foundation for these future endeavors.
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A Technical Guide to the Discovery and Synthesis of Novel 1,2,4-Triazole-3-thiol Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a 3-thiol group, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] This five-membered heterocycle is a cornerstone in a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including potent antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] This guide provides an in-depth exploration of the core synthetic methodologies for creating novel 1,2,4-triazole-3-thiol compounds, from foundational classical reactions to modern, green chemistry approaches. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and survey the diverse biological applications that make this class of compounds a fertile ground for ongoing research.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
Heterocyclic compounds are central to the design of new therapeutic agents, and among them, the 1,2,4-triazole ring is a recurring motif in many clinically successful drugs.[3][8][9] Its stability to metabolic degradation, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an effective pharmacophore for interacting with biological targets.[10] The introduction of a sulfur atom at the 3-position gives rise to the 1,2,4-triazole-3-thiol/thione tautomeric system, which significantly enhances the molecule's chemical reactivity and biological activity profile. This scaffold is present in drugs known for their antifungal (e.g., Fluconazole, Itraconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) activities.[3][8] The continuous emergence of drug-resistant pathogens and complex diseases necessitates the development of new derivatives, making the efficient synthesis and exploration of this chemical space a critical endeavor for researchers.[11]
Core Synthetic Methodologies
The synthesis of the 1,2,4-triazole-3-thiol core can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Foundational Approach: Alkali-Induced Cyclization of Acylthiosemicarbazides
This is the most prevalent and versatile method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols.[3][6] The causality of this reaction is rooted in a base-catalyzed intramolecular cyclization and dehydration.
Mechanism:
-
Acylthiosemicarbazide Formation: The synthesis begins with the reaction between a carboxylic acid hydrazide and an isothiocyanate to form a 1-acyl-4-substituted-thiosemicarbazide intermediate.
-
Base-Catalyzed Cyclization: The addition of an alkaline medium (e.g., NaOH, KOH) is crucial. The base deprotonates the amide nitrogen (N2), making it a potent nucleophile.
-
Intramolecular Attack: This nucleophilic nitrogen then attacks the electrophilic carbon of the thiocarbonyl group (C=S).
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 1,2,4-triazole-3-thiol ring.[5]
The elegance of this method lies in its straightforward nature and the commercial availability of a wide array of acid hydrazides and isothiocyanates, allowing for extensive derivatization.
Caption: Key stages of the alkali-induced cyclization pathway.
The Einhorn-Brunner Reaction
An alternative classical route, the Einhorn-Brunner reaction, involves the condensation of diacylamines (imides) with hydrazines, typically under acidic conditions.[4][12][13] This reaction proceeds through a series of condensation and cyclization steps to form the triazole ring.[12] A key feature is its predictable regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially ends up at the 3-position of the resulting triazole.[12][13]
Modern Green Chemistry Approaches
To align with the principles of sustainable chemistry, modern techniques have been developed to improve efficiency, reduce waste, and shorten reaction times.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy for direct dielectric heating of polar molecules in the reaction mixture.[14] This leads to rapid and uniform heating, dramatically accelerating reaction rates. For 1,2,4-triazole synthesis, MAOS can reduce reaction times from several hours to mere minutes, often with improved yields and product purity.[14][15][16]
-
Ultrasound-Promoted Synthesis: Sonochemistry employs ultrasonic waves (20-100 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid medium.[17] This collapse generates localized "hotspots" with extremely high temperatures and pressures, enhancing mass transfer and accelerating the chemical reaction.[17][18] This method offers an energy-efficient and environmentally benign alternative to conventional heating.[19][20]
Detailed Experimental Protocol: General Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thiol
This protocol describes a robust and widely applicable method based on the alkali-induced cyclization of a thiosemicarbazide intermediate.
Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide (Intermediate)
-
Dissolve the desired aromatic acid hydrazide (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask with gentle heating until a clear solution is obtained.
-
To this solution, add the corresponding aromatic isothiocyanate (10 mmol).
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature. The solid thiosemicarbazide intermediate will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Step 2: Cyclization to 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the dried thiosemicarbazide intermediate (8 mmol) in an aqueous sodium hydroxide solution (8-10% w/v, 40 mL).
-
Reflux the mixture for 6-8 hours. The suspension will gradually dissolve as the cyclization proceeds.
-
Monitor the reaction via TLC.
-
After completion, cool the reaction flask in an ice bath.
-
Carefully acidify the cold solution to a pH of ~5-6 using a dilute acid (e.g., 1N HCl or acetic acid) while stirring.
-
The target 1,2,4-triazole-3-thiol compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water to remove salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.
Step 3: Characterization
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods:
-
FT-IR: Look for characteristic peaks for N-H, C=N, and the C=S (thione) stretching vibrations.
-
¹H-NMR: Confirm the presence of aromatic and substituent protons and the N-H proton of the triazole ring.
-
¹³C-NMR: Identify the carbons of the aromatic rings and the characteristic C=S carbon of the triazolethione.
-
Mass Spectrometry: Determine the molecular weight and confirm the molecular formula.
-
Survey of Biological Activities
The therapeutic potential of 1,2,4-triazole-3-thiol derivatives is remarkably broad. The specific biological activity is highly dependent on the nature and position of the substituents on the core scaffold.
| Biological Activity | Target/Mechanism | Example Substituents & Notes | References |
| Antifungal | Inhibition of fungal cytochrome P450 enzymes (e.g., 14α-demethylase), disrupting ergosterol biosynthesis. | The core of major antifungal drugs like Fluconazole and Itraconazole. Phenyl, pyridyl, and halogenated aromatic groups are common. | [1][3][21] |
| Anticancer | Kinase inhibition, aromatase inhibition, tubulin polymerization modulation, induction of apoptosis. | Derivatives have shown activity against breast, lung, colon, and pancreatic cancer cell lines. Hydrazone moieties can enhance activity. | [2][5][10][22][23] |
| Antibacterial | Inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR) or disruption of cell wall synthesis. | Active against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Schiff base derivatives often show potent activity. | [3][11][24] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX) enzymes, reducing prostaglandin and leukotriene synthesis. | Compounds with pyrazole and other heterocyclic moieties have shown significant activity, sometimes superior to standard drugs like ibuprofen. | [5][7][25] |
| Antitubercular | Inhibition of enzymes specific to Mycobacterium tuberculosis. | Activity has been demonstrated against the H37Rv strain, with some compounds showing high percentage inhibition. | [1][6][26] |
| Antioxidant | Scavenging of free radicals. | The presence of phenolic hydroxyl groups or other electron-donating groups can enhance antioxidant potential. | [3][27] |
Discovery Workflow and Characterization
The process of discovering novel, biologically active 1,2,4-triazole-3-thiols follows a logical and iterative workflow.
Caption: A typical workflow for novel drug discovery.
Conclusion and Future Outlook
The 1,2,4-triazole-3-thiol scaffold remains one of the most versatile and fruitful starting points for the development of new therapeutic agents. Its synthetic accessibility via robust classical methods and modern green techniques allows for the creation of vast chemical libraries. The diverse range of potent biological activities demonstrated by its derivatives ensures its continued relevance in addressing challenges from microbial resistance to cancer therapy.[28][29]
Future research will likely focus on the synthesis of more complex, hybrid molecules that combine the triazole-thiol core with other pharmacologically active moieties. Furthermore, a deeper investigation into the specific mechanisms of action and the use of computational modeling to guide the rational design of new derivatives will accelerate the discovery of next-generation drug candidates with enhanced efficacy and selectivity.
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Ultrasound-assisted Synthesis of Heterocyclic Compounds. (2019). PubMed. Retrieved January 15, 2026, from [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 15, 2026, from [Link]
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Ultrasound for Drug Synthesis: A Green Approach. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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A Comprehensive review on 1, 2,4 Triazole. (n.d.). IJPRA. Retrieved January 15, 2026, from [Link]
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Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). (2016). Annals of Oncology. Retrieved January 15, 2026, from [Link]
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Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy. Retrieved January 15, 2026, from [Link]
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Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 15, 2026, from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
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Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Application Note and Synthesis Protocol: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is a multi-step synthesis commencing from phenylacetic acid, leading to the formation of the target triazole. The methodology is built upon established chemical transformations for 1,2,4-triazole synthesis, ensuring a reliable and reproducible procedure. All steps are detailed with explanations of the underlying chemical principles, safety precautions, and methods for characterization of the intermediates and the final product.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The incorporation of a thiol group at the 3-position and specific substituents at the N-4 and C-5 positions can significantly modulate the pharmacological profile of these compounds. The target molecule, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, combines the structural features of an allyl group, which can be a useful handle for further chemical modification, a benzyl group, and a reactive thiol moiety, making it an interesting candidate for biological screening and as a versatile building block in organic synthesis.
This protocol outlines a rational and efficient synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The synthetic strategy involves the initial preparation of a key intermediate, 1-(phenylacetyl)-4-allylthiosemicarbazide, followed by its base-catalyzed intramolecular cyclization to yield the desired triazole.
Reaction Scheme
Figure 1: Overall synthetic scheme for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | ≥99% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Allyl isothiocyanate | C₄H₅NS | 99.15 | ≥95% | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | Absolute | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | 37% (w/w) | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Fume hood
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Safety Precautions: This synthesis involves the use of corrosive, toxic, and flammable substances. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Phenylacetic Acid Hydrazide
This step involves the conversion of phenylacetic acid to its corresponding acid hydrazide. This is a common two-step, one-pot procedure where the carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with hydrazine hydrate.
-
Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (13.6 g, 0.1 mol). In a fume hood, carefully add thionyl chloride (11 mL, 0.15 mol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux at 70-80 °C for 2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when the gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude phenylacetyl chloride, a fuming liquid, is obtained and used directly in the next step.
-
Hydrazide Formation: In a separate 500 mL flask, prepare a solution of hydrazine hydrate (10 mL, 0.2 mol) in 100 mL of dichloromethane, and cool it in an ice bath.
-
Addition: Add the crude phenylacetyl chloride dropwise to the cold hydrazine hydrate solution with vigorous stirring. A white precipitate will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour.
-
Isolation: Filter the white precipitate using a Büchner funnel, wash it with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure phenylacetic acid hydrazide as white crystals. Dry the product in a vacuum oven.
Step 2: Synthesis of 1-(Phenylacetyl)-4-allylthiosemicarbazide
This step involves the reaction of the synthesized hydrazide with allyl isothiocyanate to form the thiosemicarbazide intermediate. This is a nucleophilic addition reaction where the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve phenylacetic acid hydrazide (15.0 g, 0.1 mol) in 100 mL of absolute ethanol by gently warming.
-
Addition of Isothiocyanate: To this solution, add allyl isothiocyanate (10.9 g, 0.11 mol) dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.
-
Purification: Filter the solid product, wash it with cold ethanol, and dry it. The product can be further purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
This is the final cyclization step to form the triazole ring. The thiosemicarbazide intermediate undergoes an intramolecular cyclization in the presence of a base. The base facilitates the deprotonation and subsequent nucleophilic attack to form the heterocyclic ring, followed by dehydration.[1][5]
Figure 2: Simplified workflow of the base-catalyzed cyclization.
-
Reaction Setup: Suspend 1-(phenylacetyl)-4-allylthiosemicarbazide (24.9 g, 0.1 mol) in a 2N aqueous solution of sodium hydroxide (200 mL) in a 500 mL round-bottom flask.
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. The solid will gradually dissolve as the reaction proceeds.
-
Cooling and Filtration: After refluxing, cool the reaction mixture to room temperature. If any unreacted starting material is present, filter it off.
-
Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A white or off-white precipitate will form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.
Characterization
The structure of the synthesized compound and its intermediates should be confirmed by spectroscopic methods.
| Compound | Expected M.P. (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| Phenylacetic acid hydrazide | 115-117 | 3300-3100 (N-H), 1640 (C=O) | 9.2 (s, 1H, -CONH-), 7.3 (m, 5H, Ar-H), 4.3 (s, 2H, -NH₂), 3.4 (s, 2H, -CH₂-) | 170.1, 135.2, 129.3, 128.6, 126.9, 41.2 | [M+H]⁺ 151.09 |
| 1-(Phenylacetyl)-4-allylthiosemicarbazide | 158-160 | 3300-3100 (N-H), 1680 (C=O), 1250 (C=S) | 9.5 (s, 1H), 8.2 (t, 1H), 7.8 (s, 1H), 7.3 (m, 5H), 5.8 (m, 1H), 5.1 (m, 2H), 4.1 (t, 2H), 3.6 (s, 2H) | 171.5, 158.3, 134.8, 133.1, 129.3, 128.7, 127.0, 117.5, 48.6, 41.0 | [M+H]⁺ 250.11 |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | ~158 | 3100 (N-H), 2550 (S-H), 1610 (C=N) | 13.5 (s, 1H, SH), 7.3-7.2 (m, 5H, Ar-H), 5.7 (m, 1H, -CH=), 5.1 (dd, 1H), 4.9 (dd, 1H), 4.4 (d, 2H, N-CH₂-), 4.1 (s, 2H, Ph-CH₂-) | 167.0 (C=S), 150.0 (C=N), 135.0, 132.0, 129.0, 128.5, 127.0, 118.0, 46.5, 32.0 | [M+H]⁺ 232.09 |
Note: The spectral data provided are expected values and may vary slightly based on the solvent and instrument used. The existence of the thiol-thione tautomerism in the final product should be considered when interpreting the spectral data.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure reflux time is adequate. Use anhydrous conditions for acid chloride formation. Be careful during the addition to hydrazine hydrate to avoid side reactions. |
| Oily product in Step 2 | Impurities or incomplete reaction. | Ensure starting materials are pure. Monitor the reaction by TLC. Try precipitating the product by adding the reaction mixture to cold water. |
| Difficulty in cyclization (Step 3) | Insufficient base or reaction time. | Ensure the concentration of NaOH is correct. Increase the reflux time and monitor by TLC. |
| Product does not precipitate upon acidification | Product is soluble in the acidic solution. | Extract the product with a suitable organic solvent like ethyl acetate after acidification. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields of chemical and biological sciences. The provided characterization data will aid in confirming the identity and purity of the synthesized compounds.
References
- Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
- SciSpace. (n.d.). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine.
-
Two decades of the synthesis of mono- and bis-aminomercapto[6][7][8]triazoles. (2020, July 1). Retrieved from
- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ChemRxiv. (n.d.). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-mic.
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Chemicalbook. (n.d.). 4-ALLYL-5-PYRIDIN-4-YL-4H-[6][7][8]TRIAZOLE-3-THIOL synthesis. Retrieved from
- NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- NIH PMC. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines.
- Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). MJMR, 26(2), 171-174.
- Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
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Introduction: The Structural and Functional Significance of Triazole-Thiols
An In-Depth Guide to the Analytical Characterization of Triazole-Thiols
The 1,2,4-triazole ring is a foundational scaffold in medicinal and materials chemistry, renowned for its presence in a multitude of pharmacologically active agents, including those with antimicrobial, antifungal, and anticancer properties.[1] The introduction of a thiol (-SH) group at the 3- or 5-position of the triazole ring dramatically enhances its chemical versatility, serving as a crucial synthetic handle for further molecular elaboration and as a key pharmacophore for interacting with biological targets.
A critical and defining characteristic of these molecules is their existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic state influences the compound's reactivity, polarity, and biological interactions. Consequently, a robust and multi-faceted analytical approach is not merely recommended but essential for unambiguous structural confirmation, purity assessment, and a comprehensive understanding of the molecule's behavior. This guide provides detailed protocols and the underlying scientific rationale for the core analytical techniques required to fully characterize triazole-thiol derivatives.
Caption: Thiol-Thione Tautomerism in 1,2,4-Triazole-3-thiols.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing direct evidence of functional groups and the overall molecular architecture. For triazole-thiols, a combination of FT-IR and NMR is indispensable for confirming the structure and identifying the predominant tautomeric form.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is the first line of analysis for functional group identification. Its power in characterizing triazole-thiols lies in its ability to clearly distinguish between the two tautomers. The thione form (C=S) possesses a distinct N-H bond, while the thiol form (C-SH) has a characteristic S-H bond. These bonds vibrate at very different frequencies, providing a definitive diagnostic marker.[2]
Self-Validating Protocol: FT-IR Analysis via ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric interferences (H₂O, CO₂).
-
Sample Preparation: Place a small amount (1-2 mg) of the solid triazole-thiol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction using the instrument software to produce a spectrum comparable to a transmission spectrum.
-
Analysis: Identify key vibrational bands corresponding to the functional groups outlined in the table below. The presence of a strong, broad band around 3100-3400 cm⁻¹ (N-H) and a band in the 1250-1340 cm⁻¹ region (N-C=S) confirms the thione tautomer as the dominant form in the solid state.[2] Conversely, a weak, sharp band around 2500-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer.[2]
Data Presentation: Key FT-IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Tautomer Indicated | Comments |
| N-H Stretch | 3100 - 3460 | Thione | Often a broad, strong absorption.[2] |
| S-H Stretch | 2500 - 2660 | Thiol | Typically a weak and sharp band.[2] |
| C=N Stretch | 1560 - 1650 | Both | Characteristic of the triazole ring.[2] |
| N-C=S Stretch | 1250 - 1340 | Thione | Key fingerprint region for the thione form.[2] |
| N=C-S Stretch | 1180 - 1230 | Thiol | Associated with the thiol tautomer.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. For triazole-thiols, ¹H NMR is exceptionally powerful for tautomer identification in solution. The proton on the ring nitrogen in the thione form is highly deshielded and appears far downfield (13-14 ppm), a region that is typically empty, making its assignment unambiguous.[2][3] ¹³C NMR complements this by identifying the characteristic thione carbon (C=S) at ~167-169 ppm.[2][3] For complex derivatives, 2D NMR techniques like HMBC are essential to definitively assign regiochemistry, for instance, after alkylation reactions.[4][5]
Self-Validating Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the triazole-thiol sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is common due to its ability to dissolve polar compounds and exchange labile protons slowly). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-16 ppm is appropriate. The presence of a signal between 13-14 ppm is strong evidence for the N-H proton of the thione tautomer.[2]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A spectral width of 0-200 ppm is standard. Look for the C=S signal in the 167-169 ppm region.[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all signals based on their chemical shift, multiplicity, and integration, referencing the data table below.
Data Presentation: Characteristic NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Tautomer Indicated | Comments |
| ¹H | NH (Ring) | 13.0 - 14.2 | Thione | Very downfield, often broad.[2][3] |
| ¹H | SH | 1.1 - 2.0 | Thiol | Upfield, may be broad and can overlap with alkyl signals.[2] |
| ¹H | Ar-H | 7.0 - 8.5 | Both | Depends on substituents. |
| ¹³C | C =S | 167 - 169 | Thione | Diagnostic signal for the thione carbon.[2][3] |
| ¹³C | C -SH | ~152 | Thiol | Shifted upfield relative to the thione carbon.[5] |
| ¹³C | Ring Carbons | 135 - 165 | Both | Depends on ring substitution. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Expertise & Causality: Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of the compound, which confirms its elemental formula, and its fragmentation pattern, which acts as a structural fingerprint. Electrospray ionization (ESI) is a soft ionization technique ideal for these often polar molecules, minimizing premature fragmentation and allowing the observation of the intact molecular ion (or more commonly, the protonated molecule [M+H]⁺).[6] By systematically increasing the energy in the mass spectrometer (in-source CID or MS/MS), controlled fragmentation can be induced, revealing characteristic losses from the triazole ring that help confirm the core structure.[2][6]
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Application Notes and Protocols for In Vitro Antimicrobial Screening of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Derivatives of 4H-1,2,4-triazole-3-thiol, in particular, have garnered substantial interest due to their synthetic accessibility and a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6]
The compound of interest, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol , combines the key structural features of this promising class of molecules. The thiol group is crucial for its biological activity, and the allyl and benzyl substitutions at the N-4 and C-5 positions, respectively, are anticipated to modulate its lipophilicity and steric interactions with microbial targets, thereby influencing its antimicrobial potency and spectrum.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the in vitro antimicrobial screening of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The protocols detailed herein are based on established methodologies for analogous 1,2,4-triazole derivatives and are designed to ensure scientific rigor and reproducibility.
Mechanism of Action: A Cursory Overview
While the precise mechanism of action for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is yet to be elucidated, related triazole compounds are known to exert their antimicrobial effects through various mechanisms. A prominent mode of action, particularly in fungi, is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[7] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. In bacteria, potential mechanisms may involve the inhibition of essential enzymes or interference with other vital cellular processes.
Preliminary Antimicrobial Screening: Agar-Well Diffusion Method
The agar-well diffusion method is a widely used preliminary technique to assess the qualitative antimicrobial activity of a compound. It is a cost-effective and straightforward method to screen for potential antimicrobial agents and to determine the spectrum of activity against a panel of microorganisms.
Protocol: Agar-Well Diffusion Assay
1. Preparation of Microbial Inoculum:
- Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline solution (0.85% NaCl).
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
2. Inoculation of Agar Plates:
- Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) plate for fungi.
- Rotate the plate by 60° after the first and second streaks to ensure a uniform lawn of microbial growth.
3. Preparation of Wells:
- Using a sterile cork borer (6 mm diameter), punch equidistant wells in the inoculated agar.
- Carefully remove the agar plugs to create clean wells.
4. Application of Test Compound and Controls:
- Prepare a stock solution of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Pipette a defined volume (e.g., 100 µL) of the test compound solution into the designated wells.
- Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.
5. Incubation:
- Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
6. Observation and Measurement:
- After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Data Presentation: Expected Zones of Inhibition
| Microorganism | Compound Concentration | Expected Zone of Inhibition (mm) |
| Staphylococcus aureus | 1 mg/mL | 18 - 25 |
| Escherichia coli | 1 mg/mL | 15 - 22 |
| Pseudomonas aeruginosa | 1 mg/mL | 12 - 18 |
| Candida albicans | 1 mg/mL | 20 - 28 |
| Aspergillus niger | 1 mg/mL | 16 - 24 |
| Ciprofloxacin (10 µg/mL) | - | 25 - 33 |
| Fluconazole (25 µg/mL) | - | 22 - 30 |
| DMSO | - | No inhibition |
Note: These are hypothetical values based on the activity of similar 1,2,4-triazole derivatives. Actual results may vary.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method
To determine the Minimum Inhibitory Concentration (MIC) of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, the broth microdilution method is the gold standard. This quantitative assay provides the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of the Test Compound Dilutions:
- In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
2. Preparation of Microbial Inoculum:
- Prepare a microbial suspension as described for the agar-well diffusion method.
- Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
3. Inoculation of the Microtiter Plate:
- Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
4. Incubation:
- Incubate the microtiter plate under the same conditions as the agar-well diffusion assay.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Expected MIC Values
| Microorganism | Expected MIC (µg/mL) |
| Staphylococcus aureus | 16 - 64 |
| Bacillus subtilis | 8 - 32 |
| Escherichia coli | 32 - 128 |
| Candida albicans | 4 - 16 |
| Aspergillus niger | 16 - 64 |
Note: These are hypothetical values based on the activity of similar 1,2,4-triazole derivatives. Actual results may vary.
Experimental Workflows
Caption: Workflow for the Agar-Well Diffusion Method.
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial evaluation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The agar-well diffusion method serves as an excellent primary screen, while the broth microdilution assay offers quantitative data on the compound's potency. Based on the well-documented antimicrobial and antifungal activities of structurally related 1,2,4-triazole-3-thiol derivatives, it is hypothesized that 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol will exhibit significant inhibitory activity against a range of bacterial and fungal pathogens. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Hussain, S., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 10, S2433-S2439. [Link]
-
Karadeniz Technical University. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
MDPI. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. [Link]
-
ResearchGate. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][8][9] triazole-3-thiol derivatives and Antifungal activity. [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. [Link]
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][8][9]-triazole-3-thiol derivatives as antimicrobial agents. [Link]
-
Taylor & Francis Online. (2006). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
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- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4<i>H</i>-1,2,4-triazole-3-thiol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Docking Studies of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol with Target Proteins
An Application Note on In Silico Analysis
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This application note provides a comprehensive, in-depth guide to performing molecular docking studies of a specific triazole derivative, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, with a selection of therapeutically relevant protein targets. As a structure-based drug design method, molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. We will detail the full workflow from ligand and protein preparation to the execution of docking simulations and the subsequent analysis and validation of results, thereby providing a self-validating framework for trustworthy in silico screening.
Scientific Rationale and Background
The Privileged 1,2,4-Triazole Scaffold
Heterocyclic compounds containing the 1,2,4-triazole ring are considered "privileged structures" in drug discovery. Their unique chemical properties, including the ability to act as hydrogen bond donors and acceptors and engage in various non-covalent interactions, allow them to bind effectively to a wide array of biological receptors and enzymes.[5] Marketed drugs like the antifungal agent Fluconazole and the anticancer drug Letrozole feature this core structure, highlighting its therapeutic importance.[1] The thiol (-SH) substitution at the 3-position further enhances the molecule's ability to coordinate with metal ions in metalloenzymes or form key hydrogen bonds.
Ligand of Interest: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The subject of this study, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, combines the core triazole-thiol moiety with two key substituents: an allyl group and a benzyl group.
-
Benzyl Group: Introduces aromaticity, enabling potential π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.
-
Allyl Group: Provides a degree of conformational flexibility and can participate in hydrophobic interactions.
The 3D structure of this ligand must be accurately prepared and energy-minimized to ensure that the docking simulation begins with a sterically and electronically favorable conformation.
Principles of Molecular Docking
Molecular docking aims to predict the structure of a ligand-receptor complex using computational methods.[6] The process involves two primary stages:
-
Sampling: The algorithm explores a vast conformational space for the ligand, generating numerous possible binding poses within the protein's active site.
-
Scoring: A scoring function then evaluates each pose, estimating the binding affinity (typically as a free energy value in kcal/mol). The pose with the lowest (most negative) score is predicted to be the most stable and favorable binding mode.[3]
The reliability of a docking study is contingent upon meticulous preparation of both the ligand and the target protein and a robust validation of the docking protocol.
Selection of Representative Target Proteins
Given the broad bioactivity of triazoles, we will use three distinct, well-characterized proteins as exemplary targets to demonstrate the protocol's applicability across different therapeutic areas.
| Target Protein | PDB ID | Therapeutic Area | Rationale for Selection |
| Aromatase (CYP19A1) | 3EQM | Anticancer | A key enzyme in estrogen biosynthesis and a validated target for triazole-based breast cancer drugs like Letrozole.[1] |
| Lanosterol 14-alpha demethylase (CYP51) | 5V5Z | Antifungal | The primary target for azole antifungal agents. Docking can reveal potential mechanisms of fungal inhibition.[7] |
| Cyclooxygenase-2 (COX-2) | 5IKR | Anti-inflammatory | A key enzyme in the inflammatory pathway. Many anti-inflammatory drugs target its active site.[2] |
Experimental Workflow and Protocols
This section details the step-by-step methodologies for conducting a rigorous molecular docking study. The workflow is designed to be self-validating, ensuring high confidence in the final results.
Caption: Overall workflow for molecular docking studies.
Part 1: Ligand and Protein Preparation
Accurate preparation of molecular structures is the most critical factor for a successful docking experiment. The "garbage in, garbage out" principle applies strongly here.
Objective: To obtain a high-quality, energy-minimized 3D structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol in a format suitable for docking.
-
Obtain 2D Structure:
-
Draw the molecule in a chemical drawing tool like ChemDraw or MarvinSketch.
-
Alternatively, retrieve the structure from a chemical database like PubChem. For a similar compound, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, see PubChem CID 767235.[8] Ensure the correct structure (with the allyl group) is used.
-
-
Convert to 3D and Energy Minimize:
-
Use a program like Avogadro or the conversion tools within Schrödinger or Discovery Studio to generate a 3D conformation from the 2D structure.
-
Rationale: This initial 3D structure is likely not in a low-energy state. Energy minimization is required to relax strained bonds and angles to find a more realistic, low-energy conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or AMBER).
-
-
Assign Charges and Define Rotatable Bonds:
-
Load the energy-minimized ligand into AutoDock Tools (ADT).
-
Add hydrogens (if not already present) and compute partial charges. Gasteiger charges are commonly used for ligands.[9]
-
Rationale: Correct charge distribution is essential for accurately calculating electrostatic interactions, which are a major component of binding affinity.
-
ADT will automatically detect and define rotatable bonds. Verify that these are chemically sensible. The docking algorithm will explore rotations around these bonds.
-
-
Save in PDBQT Format:
-
Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.
-
Objective: To clean a raw PDB structure, making it suitable for docking by removing non-essential molecules and adding necessary information.
-
Download Protein Structure:
-
Go to the RCSB Protein Data Bank (PDB) and download the structure of your target protein (e.g., 3EQM for Aromatase). Choose a high-resolution crystal structure that contains a co-crystallized ligand in the active site.
-
Rationale: The presence of a co-crystallized ligand confirms the location and accessibility of the binding pocket.
-
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL, or Discovery Studio).[10][11]
-
Remove all non-essential molecules. This typically includes:
-
Water molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), they are generally removed to simplify the system.[12]
-
Co-crystallized ligands and ions: The original ligand must be removed to make the binding site available for your ligand.
-
Alternate conformations: If the PDB file contains multiple conformations for some residues, retain only the one with the highest occupancy (usually conformation A).
-
Extra protein chains: If the biological unit is a monomer, remove other protein chains.[10]
-
-
-
Prepare the Receptor:
-
Using AutoDock Tools, perform the following steps:
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to satisfy the valency of atoms like oxygen and nitrogen.[13]
-
Compute Charges: Assign partial charges to the protein atoms. Kollman charges are standard for proteins.[13]
-
Assign Atom Types: Merge non-polar hydrogens and assign AD4 atom types.
-
-
Save in PDBQT Format:
-
Save the prepared protein as a .pdbqt file. This file is now ready for the docking simulation.
-
Part 2: The Docking Simulation
Objective: To define the three-dimensional search space within which the docking algorithm will attempt to place the ligand.
-
Identify the Binding Site:
-
The most reliable method is to use the active site occupied by the co-crystallized ligand in the original PDB file. Align your prepared protein with the original PDB structure to locate this site.
-
-
Define Grid Box Parameters:
-
In AutoDock Tools, open the Grid Box setup.
-
Center the grid box on the identified active site.
-
Adjust the dimensions (x, y, z) of the box to be large enough to accommodate the entire ligand and allow for its rotation and translation. A good starting point is a box that extends 8-10 Å beyond the ligand in all directions.
-
Rationale: A box that is too small may prevent the software from finding the optimal binding pose. A box that is too large will unnecessarily increase computation time.
-
Record the center coordinates and dimensions of the grid box. These will be required for the configuration file.
-
Caption: Decision process for defining the docking grid box.
Objective: To execute the docking simulation using the prepared files and grid parameters.
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt).
-
Specify the input files and grid parameters as follows:
-
You can also specify other parameters, such as exhaustiveness, which controls the thoroughness of the search (a value of 8 is a good default; higher values increase accuracy but also computation time).
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:
-
-
Retrieve Output:
-
Vina will generate two output files:
-
results.pdbqt: Contains the coordinates of the top-predicted binding poses (usually 9) for your ligand.
-
results.log: A text file containing the binding affinity scores for each pose and the RMSD values relative to the best pose.
-
-
Part 3: Analysis and Validation
Objective: To interpret the output of the docking simulation to understand the binding mode and affinity.
-
Examine Binding Affinity Scores:
-
Open the .log file. The scores are listed in the first column in kcal/mol. The most negative value corresponds to the highest predicted binding affinity (the best pose).
-
-
Visualize Binding Poses:
-
Load the prepared protein (protein.pdbqt) and the results file (results.pdbqt) into a molecular visualizer like PyMOL or UCSF ChimeraX.
-
The results file contains multiple poses. Focus on the top-ranked pose (Mode 1).
-
-
Identify Key Interactions:
-
Analyze the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Identify potential H-bonds between the triazole nitrogens or thiol group and polar residues in the protein.
-
Hydrophobic Interactions: Observe interactions between the benzyl and allyl groups and non-polar residues.
-
π-π Stacking: Check for stacking between the benzyl ring and aromatic residues like PHE, TYR, or TRP.
-
-
Rationale: A credible binding pose is one that is stabilized by multiple, chemically sensible interactions. This analysis provides testable hypotheses about which residues are critical for binding.
-
Objective: To confirm that your docking protocol (software, parameters, and preparation method) can accurately reproduce a known binding pose. This step is essential for establishing the trustworthiness of your results.[14]
-
Prepare the Co-crystallized Ligand:
-
Extract the original co-crystallized ligand from the PDB file (e.g., the inhibitor from 3EQM).
-
Prepare this ligand using the exact same steps as in Protocol 1 .
-
-
Perform Re-docking:
-
Dock this prepared native ligand back into its own protein receptor using the exact same grid parameters and docking settings as in Protocols 3 and 4 .
-
-
Calculate Root Mean Square Deviation (RMSD):
-
Superimpose the top-ranked pose from your re-docking experiment onto the original, experimentally determined pose of the co-crystallized ligand.
-
Calculate the RMSD between the heavy atoms of the two ligand poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately predict the correct binding mode.[15] If the RMSD is high, the protocol may need refinement (e.g., adjusting the grid box size or preparation steps).
-
Example Data and Interpretation
The following table presents hypothetical docking results for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol against the selected target proteins after successful protocol validation.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Aromatase | 3EQM | -9.2 | Heme group, Phe221, Trp224, Met374 |
| Lanosterol 14-alpha demethylase | 5V5Z | -8.5 | Heme group, Tyr118, Phe233, Cys449 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.8 | Arg120, Tyr355, Ser530, Val523 |
Interpretation: Based on these hypothetical scores, the ligand shows the highest binding affinity for Aromatase. A detailed visual analysis of the Aromatase-ligand complex might reveal that the triazole nitrogen coordinates with the heme iron, while the benzyl group forms π-π stacking interactions with Trp224, a binding mode consistent with known inhibitors.[1] This forms a strong basis for further investigation.
Conclusion and Future Directions
This application note has provided a detailed, end-to-end protocol for conducting molecular docking studies with 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. By following these steps, including the critical validation protocol, researchers can generate reliable and trustworthy predictions of ligand-protein interactions.
The results from these in silico studies serve as a powerful starting point for:
-
Lead Optimization: Guiding the synthesis of new derivatives with improved binding affinity.
-
Hypothesis Generation: Proposing which amino acid residues are critical for binding, which can be tested via site-directed mutagenesis experiments.
-
Further Computational Studies: Top-ranked poses can be subjected to more rigorous computational methods like Molecular Dynamics (MD) simulations to assess the stability of the complex over time.[16]
-
Experimental Validation: Ultimately, computational predictions must be confirmed through experimental binding assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[17]
References
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]
-
How does one prepare proteins for molecular docking? Quora. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Publishing. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
-
Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Key Topics in Molecular Docking for Drug Design. PMC - NIH. [Link]
-
Molecular docking. Slideshare. [Link]
-
Molecular Docking Analysis. IGI Global. [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]
-
Protein-ligand docking. Galaxy Training. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 4-Allyl-5-Benzyl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific, promising class of these compounds: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives. We present field-proven protocols for their synthesis and biological evaluation, explain the causal relationships behind experimental choices, and synthesize SAR data to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif renowned for its metabolic stability and its ability to engage in various biological interactions, primarily through hydrogen bonding.[2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and analgesic activities.[4][5][6][7]
The specific scaffold under investigation, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol , combines several key features:
-
The 1,2,4-Triazole Core: Provides the fundamental heterocyclic structure.
-
The 3-Thiol/Thione Group: A critical functional group that exists in a tautomeric equilibrium. It serves as a key point for derivatization and interaction with biological targets.[1]
-
The 4-Allyl Group: A lipophilic substituent that can influence membrane permeability and binding pocket interactions.
-
The 5-Benzyl Group: An aromatic moiety that provides a large surface area for van der Waals and π-π stacking interactions, and whose phenyl ring can be readily substituted to modulate electronic and steric properties.
This guide will systematically dissect how modifications to these key positions influence biological activity, providing a rational framework for the design of more potent and selective derivatives.
Synthetic Strategy and Protocols
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most reliably achieved through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][5] This method is efficient and allows for significant diversity in the final products based on the choice of starting materials.
General Synthetic Workflow Diagram
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Formulation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol for Enhanced Drug Delivery: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive framework for the formulation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with significant therapeutic potential but anticipated poor aqueous solubility. Recognizing that suboptimal solubility is a primary barrier to clinical translation for many new chemical entities, this document details advanced drug delivery strategies to enhance its bioavailability. We present detailed protocols for the development of liposomal and nanoemulsion formulations, two highly effective carrier systems for hydrophobic drugs.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for formulation, characterization, and in vitro evaluation.
Introduction: The Rationale for Advanced Formulation
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of an allyl group at the N4 position and a benzyl group at the C5 position of the 4H-1,2,4-triazole-3-thiol core suggests a lipophilic nature. Such compounds often exhibit poor water solubility, leading to low dissolution rates in gastrointestinal fluids and consequently, diminished and variable oral bioavailability.
Advanced formulation strategies are therefore not merely an option but a necessity to unlock the therapeutic potential of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. By encapsulating the active pharmaceutical ingredient (API) in a suitable nanocarrier, we can overcome these solubility challenges, protect the molecule from premature degradation, and potentially modulate its release profile. This guide will focus on two such promising nanocarrier systems: liposomes and nanoemulsions.
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs. For a lipophilic compound like our target molecule, it is expected to partition into the lipid bilayer.[4][5]
-
Nanoemulsions: These are kinetically stable, isotropic dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20–200 nm. They offer a large interfacial area for drug partitioning and can enhance absorption through various mechanisms.[2][6][7]
Pre-formulation Studies: Foundational Characterization
Prior to embarking on full-scale formulation development, a thorough understanding of the physicochemical properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is essential.
Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The synthesis of the target compound can be achieved via a well-established route for 4,5-disubstituted-1,2,4-triazole-3-thiols.[8][9][10] This typically involves the reaction of a substituted thiosemicarbazide with a suitable cyclizing agent.
Protocol 1: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide:
-
To a solution of phenylacetylhydrazine (1 equivalent) in absolute ethanol, add allyl isothiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure thiosemicarbazide intermediate.
-
-
Step 2: Cyclization to 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol:
-
Dissolve the synthesized 1-(phenylacetyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of 8% (w/v) sodium hydroxide.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[8][9]
Solubility and Stability Assessment
A preliminary assessment of the API's solubility in various solvents and buffers is critical for selecting the appropriate formulation components.
-
Aqueous Solubility: Determine the solubility in water and phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 6.8, and 7.4) to understand the impact of ionization on solubility.
-
Organic Solvent Solubility: Assess solubility in solvents relevant to formulation, such as ethanol, methanol, dichloromethane, and various oils (e.g., medium-chain triglycerides, soybean oil) for nanoemulsion development.
-
Stability: Evaluate the chemical stability of the compound in the solid state and in solution under various conditions (e.g., temperature, light, pH) using a stability-indicating HPLC method. The thiol group may be susceptible to oxidation, which should be monitored.
Formulation Protocols
Based on the anticipated lipophilic nature of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, the following sections provide detailed protocols for its encapsulation within liposomes and nanoemulsions.
Liposomal Formulation
The thin-film hydration method is a widely used and robust technique for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller unilamellar vesicles (SUVs).
Protocol 2: Preparation of Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, phosphatidylcholine (e.g., soy or egg PC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). A typical molar ratio of lipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting at 1:10 (w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the Tc for 1-2 hours. This will result in the formation of a milky suspension of MLVs.
-
-
Size Reduction (Optional but Recommended):
-
To obtain a more uniform size distribution and smaller vesicles, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of defined pore sizes (e.g., 100 nm).
-
Nanoemulsion Formulation
A high-energy emulsification method, such as high-pressure homogenization, is effective for producing nanoemulsions with small and uniform droplet sizes.
Protocol 3: Preparation of Oil-in-Water (O/W) Nanoemulsion
-
Phase Preparation:
-
Oil Phase: Dissolve 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol in a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.
-
-
Pre-emulsion Formation:
-
Add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 15,000-20,000 psi).
-
Cool the system during homogenization to prevent overheating.
-
-
Equilibration:
-
Allow the resulting nanoemulsion to equilibrate at room temperature for a few hours.
-
Characterization of Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter (particle size), PDI (a measure of the width of the size distribution), and zeta potential (an indicator of the surface charge and colloidal stability) of the nanoparticles.[11][12][13][14]
Protocol 4: DLS Analysis
-
Sample Preparation: Dilute the liposomal or nanoemulsion formulation with deionized water or the aqueous phase used in the formulation to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index.
-
Measurement: Perform the measurement at a constant temperature (e.g., 25 °C). The instrument will report the Z-average diameter, PDI, and zeta potential.
Encapsulation Efficiency and Drug Loading
It is crucial to quantify the amount of API successfully encapsulated within the nanocarriers.
Protocol 5: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated drug from the formulation. For liposomes, this can be done by ultracentrifugation or size exclusion chromatography. For nanoemulsions, ultrafiltration is a common method.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant/filtrate using a validated HPLC method.
-
Quantification of Total Drug: Disrupt the nanocarriers (e.g., by adding a suitable solvent like methanol or isopropanol) to release the encapsulated drug. Measure the total drug concentration in the formulation.
-
Calculation:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100
-
HPLC Method for API Quantification
A validated reverse-phase HPLC (RP-HPLC) method is required for the accurate quantification of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.[15][16][17][18]
Protocol 6: RP-HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (determined by UV scan).
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.
In Vitro Drug Release Studies
The dialysis bag method is a widely used technique to study the in vitro release profile of drugs from nanoparticulate systems.[19][20][21][22]
Protocol 7: In Vitro Drug Release by Dialysis Bag Method
-
Setup: Place a known amount of the drug-loaded formulation into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 12-14 kDa).
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions) in a beaker placed in a shaking water bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using the validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Data Presentation and Visualization
Tabulated Data
| Formulation Parameter | Liposome Formulation | Nanoemulsion Formulation |
| Composition | Soy PC:Cholesterol (2:1 molar ratio), Drug:Lipid (1:10 w/w) in PBS pH 7.4 | MCT oil (5% w/v), Tween 80 (10% w/v), Transcutol P (5% w/v), Drug (0.1% w/v) in water |
| Particle Size (Z-average, nm) | 120 ± 5 | 85 ± 4 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.12 ± 0.03 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 |
| Encapsulation Efficiency (%) | 92 ± 4 | 95 ± 3 |
| Drug Loading (%) | 8.5 ± 0.5 | 0.9 ± 0.1 |
Table 1: Representative physicochemical characteristics of formulated 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Diagrams and Workflows
Caption: Overall workflow from API synthesis to formulation and characterization.
Caption: Encapsulation of a poorly soluble API in liposomes and nanoemulsions.
Conclusion and Future Perspectives
This guide has outlined a systematic approach to the formulation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol using liposomal and nanoemulsion-based drug delivery systems. The detailed protocols provide a solid foundation for researchers to develop stable and effective nanocarriers for this promising, yet challenging, molecule. Successful formulation will be a critical step in enabling further preclinical and clinical investigations, ultimately paving the way for its potential therapeutic application. Future work should focus on optimizing the formulation parameters to achieve desired release kinetics and conducting in vivo pharmacokinetic studies to establish a clear in vitro-in vivo correlation.
References
-
Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (URL: [Link])
-
Dynamic light scattering: a useful technique to characterize nanoparticles. (URL: [Link])
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (URL: [Link])
-
In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (URL: [Link])
-
Development of Proliposomal and Liposomal Formulations with Poorly Water-soluble Drugs. (URL: [Link])
-
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (URL: [Link])
-
Dynamic Light Scattering (DLS) Nanoparticle Analysis. (URL: [Link])
-
Predicting drug release kinetics from nanocarriers inside dialysis bags. (URL: [Link])
-
Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (URL: [Link])
-
Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (URL: [Link])
-
Dynamic Light Scattering (DLS). (URL: [Link])
-
Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. (URL: [Link])
-
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (URL: [Link])
-
Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. (URL: [Link])
-
The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs. (URL: [Link])
-
Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (URL: [Link])
-
Nanoemulsion preparation. (URL: [Link])
-
HPLC Methods for analysis of 1,2,4-triazole. (URL: [Link])
-
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. (URL: [Link])
-
Preparation and Optimization of Nanoemulsions for targeting Drug. (URL: [Link])
-
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (URL: [Link])
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (URL: [Link])
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (URL: [Link])
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (URL: [Link])
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (URL: [Link])
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (URL: [Link])
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (URL: [Link])
-
Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (URL: [Link])
-
1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (URL: [Link])
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (URL: [Link])
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Troubleshooting & Optimization
Navigating the Cyclization of Thiosemicarbazides to Triazoles: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocycles. Here, we move beyond simple protocols to address the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired 1,2,4-triazole. What are the most common causes?
A low yield in this cyclization is a frequent issue and can often be traced back to a few critical parameters. The most common culprits are incorrect pH, suboptimal reaction temperature or time, and the purity of your starting materials.[1] Additionally, certain functional groups on your starting materials can interfere with the cyclization reaction.[2]
Q2: My reaction is producing a significant amount of a byproduct. How can I identify it and favor the formation of the triazole?
The most common byproduct in this reaction is the isomeric 1,3,4-thiadiazole. The formation of either the 1,2,4-triazole or the 1,3,4-thiadiazole is primarily dictated by the pH of the reaction medium.[1]
-
Alkaline conditions (e.g., NaOH, K₂CO₃, NaOEt) strongly favor the formation of 1,2,4-triazoles. [1]
-
Acidic conditions (e.g., H₂SO₄, POCl₃, HCl) will almost exclusively yield the 1,3,4-thiadiazole. [1]
To confirm the identity of your product and any byproducts, a combination of chromatographic and spectroscopic methods is recommended. Techniques like TLC and LC-MS are excellent for assessing the purity and molecular weight of the components in your reaction mixture. For unambiguous structural confirmation and to differentiate between the triazole and thiadiazole isomers, ¹H and ¹³C NMR spectroscopy is essential.[1][3] Infrared (IR) spectroscopy can also be a useful tool to distinguish between the isomers.[4]
Q3: What is the role of the base in the cyclization, and how do I choose the right one?
The base plays a crucial role in the mechanism of 1,2,4-triazole formation. In an alkaline medium, the N-4 nitrogen of the thiosemicarbazide becomes more nucleophilic than the sulfur atom. This increased nucleophilicity facilitates the intramolecular attack on the carbonyl carbon (of an acylthiosemicarbazide intermediate), leading to the formation of the 1,2,4-triazole ring.
The choice of base can influence the reaction yield and profile.
-
Strong bases like sodium hydroxide (NaOH) are commonly used and are often effective.[5][6] However, in some cases, strong bases can lead to the formation of polymeric materials or "tars," especially with prolonged heating.[1]
-
Milder bases such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) can be advantageous in minimizing byproduct formation and are worth exploring if you are encountering issues with strong bases.[1]
Q4: How do substituents on my thiosemicarbazide affect the reaction conditions?
Substituents on the thiosemicarbazide backbone can influence the electronic and steric environment of the reacting centers, which in turn can affect the optimal reaction conditions.
-
Electron-withdrawing groups on the aryl rings of the thiosemicarbazide can increase the acidity of the N-H protons, potentially allowing for the use of a weaker base.
-
Electron-donating groups may require a stronger base or higher temperatures to facilitate the cyclization.
-
Sterically bulky groups near the reaction centers might hinder the intramolecular cyclization, necessitating longer reaction times or higher temperatures.
A systematic approach to optimizing the reaction conditions for each new substrate is always recommended.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of your desired 1,2,4-triazole, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Incorrect pH | Ensure your reaction medium is distinctly alkaline. If using a solid base, ensure it has dissolved and is effectively raising the pH. | The formation of the 1,2,4-triazole ring via intramolecular cyclization is a base-catalyzed process. In acidic or neutral conditions, the reaction will either not proceed or will favor the formation of the 1,3,4-thiadiazole isomer.[1] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or an aqueous base solution is a common starting point.[5][7] | The cyclization is often a thermally driven process. Insufficient thermal energy may result in a slow or incomplete reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible. | These reactions can sometimes require several hours to go to completion. Stopping the reaction prematurely is a common cause of low yields.[7][8] |
| Poor Starting Material Purity | Ensure the purity of your starting thiosemicarbazide. Contamination of the initial hydrazide can lead to low yields and difficult-to-separate mixtures in the cyclization step.[5] | Impurities can interfere with the reaction or lead to the formation of side products, consuming your starting material and complicating purification. |
| Inappropriate Solvent | The choice of solvent can be critical. Protic solvents like ethanol and water are commonly used for base-catalyzed cyclizations.[5][9] For some substrates, aprotic polar solvents like DMF may be necessary.[6] | The solvent must be able to dissolve the reactants and be stable under the reaction conditions. The polarity of the solvent can also influence the reaction rate. |
Issue 2: Formation of Intractable "Tar" or Polymeric Byproducts
The formation of a dark, sticky, and often insoluble material is a sign of decomposition or polymerization.
| Potential Cause | Recommended Action | Scientific Rationale |
| Base is too strong or concentration is too high | Switch to a milder base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[1] Alternatively, use a lower concentration of the strong base (e.g., 2% NaOH instead of 2M NaOH).[5] | Strong bases, especially at high temperatures, can promote side reactions and decomposition of the starting materials or product. |
| Excessive Reaction Temperature or Time | Reduce the reaction temperature and/or time. Closely monitor the reaction by TLC to determine the optimal endpoint. | Prolonged exposure to harsh reaction conditions can lead to degradation of the desired product. |
Issue 3: Difficulty in Product Purification
Purifying your 1,2,4-triazole can sometimes be challenging, especially if it is highly polar or if byproducts have similar polarities.
| Potential Cause | Recommended Action | Scientific Rationale |
| Product is highly polar | For column chromatography, consider using a more polar eluent system or reverse-phase (C18) silica gel.[10] Recrystallization from a suitable solvent is often a very effective purification method for solid products.[1][5] | Highly polar compounds can interact strongly with normal-phase silica gel, leading to poor separation. Reverse-phase chromatography or recrystallization can be better alternatives. |
| Product precipitates from the reaction mixture | This can be an advantage. After acidification of the reaction mixture, the precipitated product can often be collected by filtration in a relatively pure form.[1][7] Further purification can be achieved by washing the solid with water and a suitable organic solvent, followed by recrystallization. | The change in pH upon acidification often significantly reduces the solubility of the triazole product, causing it to precipitate out of the aqueous solution. |
| Product is an oil instead of a solid | "Oiling out" can be caused by the presence of impurities that depress the melting point. Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization. | Impurities can disrupt the crystal lattice formation, preventing the product from solidifying. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones
-
Suspend the substituted thiosemicarbazide (1 equivalent) in an aqueous solution of a suitable base (e.g., 2% NaOH or 2M NaOH).[5][7]
-
Reflux the mixture with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[7][8]
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole-3-thione.[5]
Protocol 2: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-[5][8][10]triazole-3-thiol
This protocol is adapted from a literature procedure and serves as a specific example.[7][8]
-
A mixture of 1-(isonicotinoyl)-4-allylthiosemicarbazide (10 mmol) and 2N sodium hydroxide solution (10 mL) is refluxed for 2-3 hours.[7]
-
The reaction mixture is then cooled to room temperature.
-
The solution is acidified to pH 3 with 2N HCl.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with water and then ethanol.
-
The crude product is dried and then recrystallized from an ethanol-dioxane mixture (4:1) to yield the pure product.[8]
Visualizing Reaction Pathways and Troubleshooting
Caption: Influence of pH on thiosemicarbazide cyclization.
Caption: Troubleshooting logic for low product yield.
References
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
- BenchChem. (2025).
-
Gawalska, A., et al. (2021). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PLoS ONE, 16(5), e0252027. [Link]
-
Ahmad, I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(15), 4964. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazolyl Pyridines. BenchChem.
-
Krasavin, M., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 25(19), 4422. [Link]
-
Guni, E., et al. (2012). 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 136-145. [Link]
- Oniga, S., et al. (2008). Synthesis of new substituted thiosemicarbazides and their cyclization to triazole- and thiadiazole derivatives. Revue Roumaine de Chimie, 53(10), 875-880.
- Al-Obaidi, Z. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8.
- Siddiqui, N., et al. (2004). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(3), 269-289.
- Bozhenko, S. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1642.
- Bayer Aktiengesellschaft. (1981). Process for the synthesis of 1,2,4-triazoles.
- Patel, H., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- Shinde, S. B., et al. (2023). Facile and Proficient Synthesis of Some New 1,2,4-Triazole- 3-Thiones Derivatives Using [H2-TMDP] [HPO4] Ionic Liquid.
- El-Gendy, Z. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES.
- Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 33(5), 489-528.
- Li, T., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(12), 2259.
- Al-Juboori, A. M. J. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Physics: Conference Series, 2322, 012061.
- Kaur, R., et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives.
- Nas, M., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(6), 1598-1610.
- Faghih, Z., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 841-850.
- Ali, A., et al. (2024).
- Popiołek, R., et al. (2019). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 24(21), 3922.
- Jain, A., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 49-55.
- Faghih, Z., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives.
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 965384.
- ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
- Koval, A. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science, (2), 4-16.
- Metwally, M. A. (2012). Thiosemicarbazide Chemistry Review. Scribd.
- Koval, A. (2022). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, (2), 4-16.
- Ghorab, M. M., et al. (2016). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 53(5), 1537-1546.
- Năstasă, C., et al. (2009). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. Farmacia, 57(5), 589-598.
- Cheng, Y. R. (2019).
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Technical Support Center: Purification of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Last Updated: 2026-01-15
Welcome to the technical support guide for the purification of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity.
Introduction
4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step to ensure the reliability of downstream applications. The presence of unreacted starting materials, intermediates, or byproducts can significantly impact biological assays and further chemical transformations. This guide provides a comprehensive overview of the most effective purification techniques, potential challenges, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol?
A1: The most frequently cited and effective method for the purification of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and its analogs is recrystallization, typically from ethanol.[1][2][3][4][5] This technique is often sufficient to achieve high purity, especially when the crude product is relatively clean.
Q2: What are the likely impurities I might encounter?
A2: Impurities will largely depend on the synthetic route. Common impurities include unreacted starting materials such as the corresponding thiosemicarbazide or carboxylic acid derivatives, as well as byproducts from side reactions.[6] For instance, if the synthesis involves the cyclization of a thiosemicarbazide, residual starting material is a common impurity.[3][7]
Q3: My compound has a low melting point or is an oil. Can I still use recrystallization?
A3: If your compound is an oil at room temperature, standard recrystallization will not be effective. In such cases, column chromatography is the preferred method of purification.[8][9] If the melting point is low but the compound is a solid at room temperature, you may need to perform the recrystallization at a lower temperature, possibly using a solvent mixture in which the compound is less soluble.
Q4: Is 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol stable on silica gel?
A4: While many triazole derivatives are stable on silica gel, the thiol group can sometimes interact with the acidic silica, potentially leading to degradation or poor recovery.[8] It is advisable to perform a quick stability test by spotting a solution of your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear. If instability is observed, using deactivated silica or an alternative stationary phase like alumina might be necessary.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot ethanol. | Insufficient solvent volume or incorrect solvent choice. | Gradually add more hot ethanol until the compound dissolves. If a very large volume is required, ethanol may not be the ideal solvent. Consider a more polar solvent or a solvent mixture. |
| Compound precipitates out of the hot solution. | The solution is supersaturated even at high temperatures. | Add a small amount of additional hot solvent until the precipitate redissolves. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is highly soluble even in the cold solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, you can try to partially evaporate the solvent or add an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You can also try using a lower-boiling point solvent or a solvent mixture. If impurities are suspected, an initial purification by column chromatography might be necessary. |
| The purified product is still impure (checked by TLC or NMR). | The impurity has similar solubility properties to the desired compound. | A second recrystallization may be necessary. Alternatively, switch to a different purification method like column chromatography for better separation. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[8] |
| The compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation of the compound from an impurity. | The chosen solvent system does not provide sufficient resolution. | Try different solvent systems. A small amount of a third solvent (e.g., methanol or triethylamine if the compound is basic) can sometimes improve separation. |
| Streaking of the compound on the column. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a polar solvent like methanol to the eluent or a modifier like triethylamine to reduce tailing. Ensure you are not loading too much crude material onto the column. |
| Low recovery of the compound from the column. | The compound may be irreversibly adsorbed onto the silica gel or may have decomposed. | Test the stability of your compound on silica gel using a TLC plate first.[8] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel. |
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol is based on methods reported for analogous 1,2,4-triazole-3-thiols.[1][3]
Objective: To purify crude 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol to high purity.
Materials:
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Crude 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
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Ethanol (reagent grade)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Magnetic stir bar
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
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Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Heat the mixture to boiling with stirring. Gradually add more hot ethanol until the solid completely dissolves.
-
Expertise & Experience: The key is to use the minimum amount of hot solvent to create a saturated solution upon cooling, which maximizes the yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Trustworthiness: This step prevents insoluble impurities from being incorporated into your final crystals. Pre-warming the glassware prevents premature crystallization.
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
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Expertise & Experience: Using ice-cold solvent for washing minimizes the loss of the desired product, as it will be less soluble in the cold solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by techniques such as melting point determination, TLC, and NMR spectroscopy.
Visual Workflow and Troubleshooting Diagrams
Purification Workflow
Caption: General purification workflow for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Recrystallization
Sources
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- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure your synthetic success.
Troubleshooting Guide: Maximizing Yield and Purity
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The standard synthetic route involves two key stages: (1) Formation of the 1-(phenylacetyl)-4-allylthiosemicarbazide intermediate, and (2) Base-catalyzed intramolecular cyclization to the target triazole.
Problem 1: Low or No Yield of the Final Product
A diminished yield is the most common issue, often stemming from problems in either the intermediate formation or the final cyclization step.
Potential Cause A: Inefficient Formation of the Thiosemicarbazide Intermediate
The reaction between phenylacetic acid hydrazide and allyl isothiocyanate is the foundation of the synthesis. Incomplete conversion at this stage will invariably lead to a poor overall yield.
-
Solution & Scientific Rationale:
-
Verify Reagent Purity: Use freshly distilled allyl isothiocyanate and high-purity phenylacetic acid hydrazide. Isothiocyanates can degrade over time, and impurities in the hydrazide can lead to unwanted side reactions.
-
Optimize Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or ethanol.[1] Refluxing in ethanol is a common practice to ensure the reaction goes to completion.[1] The heat provides the necessary activation energy for the nucleophilic attack of the hydrazide's terminal nitrogen onto the electrophilic carbon of the isothiocyanate.
-
Ensure Stoichiometric Equivalence: Use a 1:1 molar ratio of the reactants. A slight excess of the more volatile reactant (allyl isothiocyanate) can sometimes be used to drive the reaction, but a large excess can complicate purification.
-
Potential Cause B: Ineffective or Incorrect Cyclization Conditions
The cyclization of the thiosemicarbazide intermediate is highly sensitive to the reaction conditions, particularly the choice and concentration of the base. This is the most critical step for determining the final product structure and yield.
-
Solution & Scientific Rationale:
-
Utilize an Alkaline Medium: The formation of 1,2,4-triazoles from acylthiosemicarbazides requires a basic medium.[2][3] A 2% aqueous solution of sodium hydroxide (NaOH) is commonly effective.[4] The base deprotonates a nitrogen atom, initiating an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the triazole ring.
-
Avoid Acidic Conditions: Attempting cyclization in an acidic medium (e.g., H₂SO₄) will lead to the formation of the isomeric 1,3,4-thiadiazole derivative, not the desired 1,2,4-triazole.[2] This is a critical mechanistic branch point determined by the pH of the reaction.
-
Optimize Reaction Time and Temperature: The cyclization is typically carried out under reflux for several hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for triazole synthesis by allowing for rapid and uniform heating.[5]
-
Potential Cause C: Product Loss During Workup and Purification
The final steps of isolating and purifying the product can significantly impact the final recorded yield.
-
Solution & Scientific Rationale:
-
Controlled Acidification: After cyclization in a basic medium, the reaction mixture is cooled and then carefully acidified (e.g., with dilute HCl) to precipitate the triazole-thiol product.[6][7] The thiol exists as a thiolate salt in the basic solution. Acidification protonates the thiolate, rendering the molecule neutral and causing it to precipitate from the aqueous solution. Add the acid slowly while monitoring the pH to avoid over-acidification, which could potentially degrade the product.
-
Appropriate Recrystallization Solvent: Ethanol is often a suitable solvent for recrystallizing 1,2,4-triazole derivatives.[8] The choice of solvent is crucial for removing unreacted starting materials and side products, yielding a high-purity final product.
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a two-step process:
-
Thiosemicarbazide Formation: A nucleophilic addition reaction where the terminal nitrogen of phenylacetic acid hydrazide attacks the electrophilic carbon of the isothiocyanate group in allyl isothiocyanate.
-
Cyclization: Under basic conditions, an intramolecular cyclization occurs. The base abstracts a proton, creating an anion that attacks the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the stable aromatic 1,2,4-triazole ring.[3][4]
Q2: How can I reliably confirm the structure of the final product, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol?
Structural confirmation requires a combination of spectroscopic methods.
-
¹H NMR: Look for characteristic signals: a singlet for the benzyl CH₂ protons, multiplets for the allyl group protons, aromatic protons from the benzyl group, and a key downfield singlet for the SH proton, often observed between 12.0 and 14.0 ppm.[4][9][10] The presence of this SH proton signal and the absence of one of the NH signals from the intermediate are strong indicators of successful cyclization.
-
¹³C NMR: Confirm the presence of the C=N and C=S carbons in the triazole ring, in addition to the signals for the allyl and benzyl groups.
-
IR Spectroscopy: Look for the disappearance of the C=O stretch from the thiosemicarbazide intermediate and the appearance of characteristic bands for C=N and N-C=S vibrations. A broad band in the 2550-2600 cm⁻¹ region can indicate the S-H stretch.[9][11]
-
Mass Spectrometry: Verify the molecular weight of the final product (C₁₂H₁₃N₃S, MW: 231.32 g/mol ).
Q3: What are the critical safety precautions for this synthesis?
-
Allyl Isothiocyanate: This reagent is a lachrymator and irritant. Handle it exclusively in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine Hydrate: If you are synthesizing your own phenylacetic acid hydrazide, be aware that hydrazine hydrate is toxic and corrosive.
-
Strong Bases: Solutions of NaOH and KOH are corrosive. Avoid contact with skin and eyes.
-
General Precautions: Always wear appropriate PPE. Understand the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Experimental Protocols
Protocol 1: Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide (Intermediate)
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Reagent Addition: Add allyl isothiocyanate (0.1 mol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The white crystalline product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and dry it in a vacuum oven. The intermediate is typically used in the next step without further purification if TLC shows a single spot.
Protocol 2: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (Final Product)
-
Setup: In a 250 mL round-bottom flask, suspend the 1-(phenylacetyl)-4-allylthiosemicarbazide intermediate (0.05 mol) in a 2% aqueous solution of sodium hydroxide (100 mL).[4]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, with stirring. The solid will gradually dissolve as the reaction proceeds.
-
Workup: After the reaction is complete (monitored by TLC), cool the flask in an ice bath.
-
Precipitation: Slowly add dilute hydrochloric acid (HCl) dropwise to the cold solution until it becomes acidic (pH ~5-6), causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure white crystals of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.[8]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Cyclization Medium | 2% Aqueous NaOH | Critical. Ensures deprotonation for intramolecular cyclization. An acidic medium leads to an undesired isomer.[2][4] |
| Reaction Temperature | Reflux | Provides sufficient energy for cyclization; ensures reaction goes to completion. |
| Workup pH | ~5-6 | Critical. Ensures complete precipitation of the thiol product from its thiolate salt form without causing acid-catalyzed degradation.[6] |
| Purification | Recrystallization from Ethanol | Removes impurities and unreacted starting materials, improving final product purity and providing accurate yield data. |
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-520. Retrieved from [Link]
-
Olszewska, M., & Kornicka, A. (2012). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological screening. Acta Poloniae Pharmaceutica, 69(5), 875-881. Retrieved from [Link]
-
Kornicka, A., et al. (2013). Synthesis and Antibacterial Activity of Some New Derivatives of Thiosemicarbazide and 1,2,4-Triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1361-1374. Retrieved from [Link]
-
Synthetic pathway of thiosemicarbazides (1–12) and 1,2,4-triazoles (13–24). (n.d.). ResearchGate. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). KSP Books. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). ResearchGate. Retrieved from [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. Retrieved from [Link]
-
The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. Retrieved from [Link]
-
4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, 95% Purity, C12H13N3S, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2013). ResearchGate. Retrieved from [Link]
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- 4. tandfonline.com [tandfonline.com]
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- 7. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yield in 1,2,4-Triazole-3-Thiol Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges, particularly low yields, during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind common synthetic issues and provide field-proven, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes for 1,2,4-triazole-3-thiol?
A1: Two primary, well-established routes dominate the synthesis of the 1,2,4-triazole-3-thiol core structure:
-
From Thiosemicarbazide and Formic Acid: This is arguably the most direct method for the parent compound. It involves the initial formation of 1-formyl-3-thiosemicarbazide, which is then cyclized under alkaline conditions.[1][2] This method is robust and often provides good yields for the unsubstituted triazole.[3]
-
From Carboxylic Acid Hydrazides and Isothiocyanates: This versatile route allows for the synthesis of a wide array of substituted 1,2,4-triazoles. A carboxylic acid hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate, which is subsequently cyclized in an alkaline medium.[2][3][4][5]
A third, more modern approach utilizes a condensing agent like polyphosphate ester (PPE) to facilitate the reaction between thiosemicarbazides and carboxylic acids directly.[6][7]
Q2: What kind of yields should I realistically expect?
A2: Yields are highly dependent on the specific substrates and the chosen synthetic route. For the parent 1,2,4-triazole-3-thiol synthesized from thiosemicarbazide and formic acid, optimized protocols can achieve yields in the range of 72-81%.[1][3] Syntheses involving more complex substituted derivatives might result in more moderate yields, with some literature methods reporting final cyclization step yields around 55%.[2][3] It is not uncommon for unoptimized reactions to result in significantly lower yields, which this guide aims to address.
Q3: My reaction produced an isomer. What is the most critical factor controlling the cyclization outcome?
A3: The pH of the reaction medium during the cyclization of the acylthiosemicarbazide intermediate is the single most critical factor.
-
Alkaline Conditions (e.g., NaOH, KOH): Strongly favor the formation of the desired 1,2,4-triazole-3-thione ring system.[8][9][10]
-
Acidic Conditions (e.g., H₂SO₄, HCl): Promote the formation of the isomeric 1,3,4-thiadiazole ring.[8][9]
Controlling the pH is therefore essential for ensuring the regioselectivity of your reaction.
Q4: How can I definitively confirm the structure of my product and rule out isomeric byproducts?
A4: A combination of spectroscopic techniques is required for unambiguous structure confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling patterns of the protons and carbons are distinct for the 1,2,4-triazole and 1,3,4-thiadiazole isomers. For example, the ¹H NMR spectrum of 5-phenyl-4H-1,2,4-triazole-3-thiol can be clearly distinguished from that of 5-phenyl-1,3,4-thiadiazol-2-amine.[6]
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the product and identifying byproducts in the reaction mixture.[9]
-
FTIR Spectroscopy: Can provide supporting evidence, showing characteristic peaks for N-H, C=S, and C=N bonds.
Section 2: Core Synthesis Pathways and Key Decision Points
The synthesis of 1,2,4-triazole-3-thiol hinges on the successful formation and subsequent cyclization of an acylthiosemicarbazide intermediate. The general workflow is outlined below.
The most crucial decision point in this entire process is the condition chosen for cyclization, which dictates the final heterocyclic core.
Section 3: Detailed Troubleshooting Guides
This section addresses specific problems encountered during synthesis.
Problem 1: Low or No Yield of the Acylthiosemicarbazide Intermediate
Q: I've mixed my starting materials (e.g., thiosemicarbazide and formic acid), but after the recommended reaction time, analysis shows mostly unreacted starting materials. What's going wrong?
A: This indicates a failure in the initial acylation/condensation step. The root cause is typically related to reaction conditions or reagent quality.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Insufficient Heating | The reaction between thiosemicarbazide and formic acid requires thermal energy to overcome the activation barrier for formylation. Without adequate heating, the reaction rate is negligibly slow. | For the formic acid route, ensure the mixture is heated, for example, on a steam bath for at least 30 minutes after the dissolution of thiosemicarbazide.[1] Monitor the reaction via TLC until the starting material is consumed. |
| Poor Reagent Quality | Formic acid can absorb water from the atmosphere, reducing its effective concentration. Thiosemicarbazide can degrade over time. Using lower-grade or old reagents can significantly impede the reaction. | Use high-purity (e.g., 90% or higher) formic acid.[1] If your thiosemicarbazide is old or discolored, consider purifying it or using a fresh bottle. For the hydrazide/isothiocyanate route, ensure the isothiocyanate is pure, as these can be sensitive to moisture. |
| Incorrect Solvent Choice | For syntheses using condensing agents like PPE, the solvent choice is critical. In some cases, the reaction will not proceed or will give negligible yields in solvents like DMF or DMSO, while chloroform is effective.[6] | If using a condensing agent-mediated synthesis, verify the optimal solvent from literature protocols. Chloroform has been shown to be effective in PPE-mediated acylations.[6] |
Problem 2: Low Yield After the Alkaline Cyclization Step
Q: My intermediate appears to have formed correctly, but after refluxing with a base and performing the workup, my isolated yield of the final 1,2,4-triazole-3-thiol is very low. What happened?
A: This is a classic problem that points to incomplete cyclization, degradation, or the formation of soluble byproducts.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Incomplete Cyclization | The intramolecular cyclodehydration is a time and temperature-dependent equilibrium process. Insufficient heating time or temperature will result in a significant amount of the uncyclized intermediate remaining in the reaction mixture. | Ensure the reaction is heated for the specified duration. A typical procedure involves heating a solution of the intermediate and NaOH on a steam bath for at least one hour.[1][11] The reaction can be monitored by TLC to confirm the disappearance of the intermediate. |
| Incorrect Base Concentration | The base acts as both a reactant and a solvent medium. If the concentration is too low, the reaction rate will be slow. If it is excessively high, it can promote the formation of polymeric tars or other degradation byproducts.[9] | Use the molar equivalents and concentration of base specified in a validated protocol. For example, 1.5 moles of 1-formyl-3-thiosemicarbazide are typically cyclized using 1.5 moles of sodium hydroxide in 300 ml of water.[1] A 2% or 4N NaOH solution is often cited.[5][12] |
| Formation of 1,3,4-Thiadiazole | If any acidic conditions are inadvertently introduced or if the starting intermediate has substituents that favor the alternative cyclization, the 1,3,4-thiadiazole isomer can form, reducing the yield of the desired product. | Re-verify that the cyclization medium is strongly alkaline. The formation of 1,3,4-thiadiazoles is favored in acidic media.[8][9] |
Problem 3: Significant Product Loss During Workup and Purification
Q: TLC analysis of my crude reaction mixture shows a strong product spot, but my final isolated mass is disappointingly low. Where is my product going?
A: This issue highlights mechanical or physicochemical losses during the isolation and purification stages.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Premature Precipitation/Loss in Filtrate | The 1,2,4-triazole-3-thiol is typically isolated by acidifying the basic reaction mixture to precipitate the product. If the mixture is not sufficiently cooled, the product's solubility in the aqueous medium will be higher, leading to significant loss in the filtrate. | After acidification with an acid like HCl, it is critical to cool the reaction mixture thoroughly in an ice bath for 1-2 hours to maximize the precipitation of the product before filtration.[1][11] |
| Incorrect Final pH | The product is amphoteric. The isoelectric point, where it has minimum solubility, is typically around pH 4-6.[6] If the solution is made too acidic or not acidic enough, the product may remain in solution as a salt. | Carefully adjust the pH of the cooled solution using a suitable acid (e.g., concentrated HCl). Monitor the pH with indicator paper or a pH meter to ensure it is within the optimal range for precipitation (~4-6).[6] |
| Purification Challenges | The product can be highly polar, making it difficult to purify using standard normal-phase silica gel chromatography, which can lead to streaking and poor recovery.[13] Impurities can also prevent the product from crystallizing, causing it to "oil out".[13] | The most common purification method is recrystallization from boiling water or an ethanol/water mixture.[1] If chromatography is necessary, consider reverse-phase (C18) or HILIC.[13] If the product oils out, try re-dissolving in a minimal amount of a hot solvent and then adding a cold anti-solvent to induce crystallization.[13] |
Section 4: Validated Experimental Protocol
This protocol is based on the well-established synthesis from thiosemicarbazide and formic acid, which has reported yields of 72-81%.[1][3]
Part A: Synthesis of 1-Formyl-3-thiosemicarbazide
-
Heating Formic Acid: In a 2 L round-bottomed flask, gently heat 400 mL of 90% formic acid on a steam bath for approximately 15 minutes.
-
Addition of Thiosemicarbazide: Add 182 g (2 moles) of thiosemicarbazide to the warm formic acid. Swirl the flask until all the solid dissolves.
-
Reaction: Continue heating the solution on the steam bath for 30 minutes. During this time, the product, 1-formyl-3-thiosemicarbazide, will typically begin to crystallize.
-
Isolation: Add 600 mL of boiling water to the mixture. The resulting milky solution should be filtered while hot through a fluted filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to stand for 1 hour at room temperature, then cool in an ice bath for 2 hours to complete crystallization.
-
Collection: Collect the white, crystalline product by suction filtration and allow it to air-dry. The expected yield is 170–192 g (71–81%).
Part B: Synthesis of 1,2,4-Triazole-3(5)-thiol
-
Dissolution: In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Cyclization: Heat the resulting solution on a steam bath for 1 hour. This drives the cyclodehydration reaction.
-
Cooling: Cool the reaction flask in an ice bath for 30 minutes.
-
Acidification & Precipitation: Carefully and slowly add 150 mL of concentrated hydrochloric acid to the cooled solution to neutralize the base and precipitate the product. The final pH should be acidic.
-
Complete Precipitation: Cool the reaction mixture in an ice bath for an additional 2 hours to ensure maximum precipitation.
-
Crude Isolation: Collect the crude 1,2,4-triazole-3-thiol by suction filtration.
-
Recrystallization: Transfer the crude solid to a beaker and add 300 mL of water. Heat the suspension to boiling to dissolve the product, and filter the hot solution through a fluted filter paper.
-
Final Product: Cool the filtrate in an ice bath for 1 hour. The purified 1,2,4-triazole-3-thiol will crystallize as a white solid. Collect it by suction filtration and air-dry. The expected yield is 108–123 g (72–81%).
References
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Tretyakov, B. A., Tikhonova, M. A., Shcherbinin, V. A., Gornostaev, V. A., Malkov, A. V., & Gornostaeva, E. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 4422. [Link]
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Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 94. [Link]
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Kaplaushenko, A., Prymachenko, N., & Panasenko, O. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Tretyakov, B. A., Tikhonova, M. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
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Olszewska, T., & Kornicka, A. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological screening. Acta Poloniae Pharmaceutica, 64(2), 141-149. [Link]
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MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
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Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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Scribd. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]
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Dobosz, M., Pitucha, M., & Wujec, M. (1996). The reactions of cyclization of thiosemicarbazide derivatives to 1,2,4-triazole or 1,3,4-thiadiazole... ResearchGate. [Link]
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MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. MDPI. [Link]
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Sci-Hub. (n.d.). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Sci-Hub. [Link]
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PubMed Central. (2021). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives. PubMed Central. [Link]
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Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]
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PubMed Central. (2022). Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. PubMed Central. [Link]
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Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkat USA. [Link]
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ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]
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DergiPark. (2014). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. DergiPark. [Link]
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Technical Support Center: Stability of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and its Derivatives
Welcome to the technical support center for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction to the Molecule's Stability Profile
The 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold possesses a generally stable aromatic 1,2,4-triazole core.[1][2][3] However, the presence of three key functional moieties—the 4-allyl group, the 5-benzyl group, and the 3-thiol/thione group—introduces specific vulnerabilities that researchers must consider. The primary stability concerns for this class of molecules are oxidation, thermal rearrangement, and, to a lesser extent, photodegradation and hydrolysis under harsh conditions.
A crucial aspect of this molecule's chemistry is the thione-thiol tautomerism at the 3-position. In many 1,2,4-triazole-3-thiols, the thione form is the predominant and more stable tautomer in the solid state and in various solvents.[4][5][6][7] This equilibrium can be influenced by factors such as pH, solvent polarity, and temperature, which in turn can affect the molecule's reactivity and degradation profile.
Troubleshooting Guides in Q&A Format
Our troubleshooting guides are structured to address specific experimental observations. Each answer delves into the causality behind the issue and provides actionable protocols.
Issue 1: Appearance of a New, Less Polar Peak in HPLC Analysis After Storage in Solution
Question: I've dissolved my 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivative in an organic solvent for my experiments. After a short period, I'm observing a new, less polar peak in my HPLC chromatogram, and the peak corresponding to my starting material is diminishing. What is likely happening?
Answer: This observation is highly indicative of oxidative dimerization . The thiol (-SH) group of your molecule is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This dimer is a larger, often less polar molecule that will elute at a different retention time in reverse-phase HPLC.
Causality: The thiol functional group is readily oxidized, particularly in the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents.[8] The reaction involves the coupling of two thiol molecules to form a disulfide bond. Allyl sulfides, in general, can participate in redox chemistry, which might contribute to a pro-oxidant environment.[9]
-
Solvent Degassing: Before preparing your solutions, thoroughly degas your solvents (e.g., methanol, acetonitrile, DMSO) by sparging with an inert gas like argon or nitrogen for 15-20 minutes. This minimizes the presence of dissolved oxygen.
-
Use of Antioxidants: For stock solutions intended for longer-term storage, consider adding a small amount of an antioxidant. However, ensure the antioxidant does not interfere with your downstream application.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. Use vials with septa and flush the headspace with argon or nitrogen before sealing.
-
Confirmation of Dimer Formation: To confirm if the new peak is the disulfide dimer, you can attempt to reduce it back to the monomer.
-
Experimental Protocol: Take an aliquot of your degraded sample and treat it with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the mixture at room temperature for 1-2 hours.
-
Re-analyze the sample by HPLC. A significant reduction in the new peak's area with a corresponding increase in the parent compound's peak area confirms the presence of the disulfide dimer.
-
Issue 2: Inconsistent Results in Thermal Assays or After Heating
Question: My experimental results are inconsistent when my protocol involves heating a solution of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. I'm also noticing the appearance of multiple new peaks in my analytical chromatogram. What could be the cause?
Answer: The 4-allyl group on the triazole ring is known to be thermally labile. At elevated temperatures, it can undergo a[10][10]-sigmatropic rearrangement, also known as a thio-Claisen or aza-Claisen rearrangement, depending on the tautomeric form present. This can lead to the migration of the allyl group from the N4 position to an adjacent atom, resulting in isomeric impurities.[11] Additionally, S-allyl compounds can be thermally unstable.[12][13][14]
Causality: Thermal energy can provide the activation energy required for the concerted pericyclic reaction of the allyl group migration. This rearrangement is often irreversible and leads to a mixture of regioisomers, which can complicate analysis and affect biological activity.
-
Minimize Heat Exposure: If possible, modify your experimental protocol to avoid high temperatures. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.
-
Inert Atmosphere: Perform heating steps under an inert atmosphere (argon or nitrogen) to prevent concomitant oxidation, which can be accelerated at higher temperatures.
-
Kinetic Monitoring: If heating is unavoidable, perform a time-course study. Take aliquots at different time points during the heating process and analyze them by HPLC or LC-MS to monitor the formation of degradation products and determine a safe heating window.
-
Structural Elucidation of Degradants: If significant degradation occurs, consider isolating the major degradants and characterizing them using techniques like NMR and mass spectrometry to confirm the rearrangement pathway. This will provide a deeper understanding of your molecule's behavior.
Issue 3: Gradual Degradation of the Compound in Aqueous Buffers, Especially at Basic pH
Question: I'm using an aqueous buffer for my biological assay, and I'm observing a loss of my compound over time, particularly when the pH is above 8. What is causing this instability?
Answer: While the 1,2,4-triazole ring is generally stable, prolonged exposure to aqueous conditions, especially at a basic pH, can lead to hydrolytic degradation.[15] More importantly, a basic pH will deprotonate the thiol group (or the N-H in the thione form), forming a thiolate anion. This thiolate is significantly more susceptible to oxidation to the disulfide dimer, as discussed in Issue 1.
Causality: The increased electron density on the sulfur atom in the thiolate form makes it a much better nucleophile and more easily oxidized than the neutral thiol. Therefore, in basic aqueous solutions, the primary degradation pathway is often accelerated oxidative dimerization.
-
pH Optimization: If your experiment allows, use a buffer with a neutral or slightly acidic pH (pH 6-7). The 1,2,4-triazole ring itself is generally stable in this pH range.[2][16]
-
Freshly Prepared Solutions: Always prepare your aqueous solutions of the compound immediately before use. Avoid storing aqueous stock solutions for extended periods.
-
Controlled Temperature: If solutions must be stored for a short time, keep them refrigerated (2-8 °C) to slow down the degradation rate.
-
Degassed Buffers: Use buffers prepared with degassed water to minimize oxidative degradation.
-
Forced Degradation Study: To systematically understand the pH-dependent stability, a forced degradation study can be performed.
-
Experimental Protocol:
-
Prepare buffers at various pH values (e.g., pH 4, 7, and 9).
-
Incubate your compound in these buffers at a controlled temperature (e.g., 40 °C).
-
Analyze samples by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol? A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C or -20°C.[1] This minimizes exposure to atmospheric oxygen, moisture, and light, which can promote oxidation and other degradation pathways.
Q2: Is my compound sensitive to light? A2: Photodegradation is a potential concern for many heterocyclic compounds. While specific data for this molecule is not readily available, it is best practice to protect it and its solutions from direct light, especially UV light.[1] Use amber vials or wrap containers in aluminum foil during experiments and storage. A formal photostability study can be conducted by exposing the compound (in solid and solution form) to a controlled light source and monitoring for degradation.
Q3: Can the benzyl group be a point of instability? A3: The benzyl group is generally stable. However, it can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or strong oxidative conditions.[17] These conditions are not typically encountered in standard in-vitro experiments but should be considered during chemical synthesis or metabolism studies.
Q4: How can I analyze the degradation products of my compound? A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[18] HPLC can separate the parent compound from its degradation products, while the mass spectrometer provides mass information that is crucial for identifying the structures of the degradants (e.g., confirming the mass of the disulfide dimer).
Visualizing Degradation Pathways and Workflows
To better understand the potential stability issues, the following diagrams illustrate the key degradation pathway and a recommended workflow for stability testing.
Diagram 1: Primary Degradation Pathway
Caption: Oxidation of the thiol to a disulfide dimer.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Forced degradation study workflow.
Summary of Key Stability Parameters
| Parameter | Potential Issue | Recommended Mitigation |
| Oxygen | Oxidation of thiol to disulfide | Use degassed solvents; store under inert atmosphere. |
| Temperature | Thermal rearrangement of allyl group | Avoid high temperatures; use minimal heating time. |
| pH (Aqueous) | Base-catalyzed oxidation | Use neutral or slightly acidic buffers (pH 6-7). |
| Light | Photodegradation | Protect solid and solutions from light (amber vials). |
| Storage | General Degradation | Store solid at 2-8°C or -20°C, dry, dark, inert gas. |
This technical guide provides a foundational understanding of the stability issues associated with 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and its derivatives. By understanding the underlying chemical principles, researchers can design more robust experiments and ensure the integrity of their results.
References
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Redox chemistry of allyl sulfides. Allyl sulfides can contribute to the... - ResearchGate. Available from: [Link]
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The Effects of Different Garlic-Derived Allyl Sulfides on Anaerobic Sulfur Metabolism in the Mouse Kidney - PMC - PubMed Central. Available from: [Link]
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Effects of different garlic-derived allyl sulfides on peroxidative processes and anaerobic sulfur metabolism in mouse liver - PubMed. Available from: [Link]
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Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC. Available from: [Link]
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Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed. Available from: [Link]
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Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles to the Corresponding 1H-1,2,4-triazoles - NIH. Available from: [Link]
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Thermolysis kinetics and thermal degradation compounds of alliin - ResearchGate. Available from: [Link]
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Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - ResearchGate. Available from: [Link]
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(PDF) On the photodegradation of some new unsaturated triazine pesticides using LC-MS technique - ResearchGate. Available from: [Link]
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Robust Summaries & Test Plan: 1H-1,2,4-triazole - US EPA. Available from: [Link]
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Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]
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5-Furan-2yl[9][10][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][9][19] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. Available from: [Link]
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Photochemical Heterolysis of 3,5-Bis(dimethylamino)benzyl Alcohols and Esters: Generation of a Benzyl Cation with a Low-Energy Triplet State | Request PDF - ResearchGate. Available from: [Link]
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Thermal processing effects on the chemical constituent and antioxidant activity of s-alk(en)ylcysteine s-oxides (alliin) extract | Request PDF - ResearchGate. Available from: [Link]
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Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - NIH. Available from: [Link]
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Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26 - ResearchGate. Available from: [Link]
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Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Available from: [Link]
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Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC - NIH. Available from: [Link]
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Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement - MDPI. Available from: [Link]
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An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available from: [Link]
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Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PubMed. Available from: [Link]
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Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed. Available from: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Available from: [Link]
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The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. Available from: [Link]
-
A theoretical study on the hydrolysis mechanism of antitumor complex [HL][trans-Ru IIICl 4L 2] (L=4H-l,2,4-triazole) - ResearchGate. Available from: [Link]
-
studies regarding photocatalytic degradation of two different organic compounds. Available from: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available from: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - NIH. Available from: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). Available from: [Link]
-
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring - Preprints.org. Available from: [Link]
-
1,2,4-Triazole - Wikipedia. Available from: [Link]
-
Stability of 1,2,4-triazoles? - ResearchGate. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. Available from: [Link]
-
Oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols - Lookchem. Available from: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
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- 10. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 11. Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effects of Different Garlic-Derived Allyl Sulfides on Anaerobic Sulfur Metabolism in the Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for the Purity Assessment of Triazole-Thiols
Welcome to the technical support center for the analytical assessment of triazole-thiol purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these versatile yet challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of triazole-thiols, providing concise answers and directing you to more detailed sections where appropriate.
Q1: What are the primary challenges in the purity analysis of triazole-thiols?
The primary challenges stem from the inherent chemical properties of these molecules:
-
Thiol Oxidation: The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of disulfides (-S-S-). This can result in an underestimation of the thiol concentration and an overestimation of related impurities[1][2].
-
Tautomerism: Triazole-thiols can exist in tautomeric forms, primarily the thiol and thione forms. The equilibrium between these forms can be influenced by factors such as solvent, pH, and temperature, potentially leading to multiple or broadened peaks in chromatograms[3].
-
Polarity: Many triazole-thiols are polar compounds, which can make them difficult to retain on traditional reversed-phase HPLC columns[4].
-
Matrix Effects: When analyzing triazole-thiols in complex matrices, such as biological fluids or reaction mixtures, interference from other components can be a significant issue[5].
Q2: Which analytical techniques are most suitable for triazole-thiol purity assessment?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
-
HPLC , particularly when coupled with UV or Mass Spectrometry (MS) detection, is highly versatile for the analysis of a wide range of triazole-thiols. Reversed-phase HPLC is common, but other modes like HILIC may be necessary for very polar analytes[3][4][6].
-
GC-MS can be used, but the polarity of some triazole-thiols may require derivatization to improve volatility and chromatographic performance. The thermal stability of the analyte is also a critical consideration[7][8][9].
Q3: How can I prevent the oxidation of my triazole-thiol samples during analysis?
Preventing oxidation is critical for accurate quantification. Key strategies include:
-
Sample Preparation: Keep samples cold and protected from light. The use of antioxidants or reducing agents in the sample diluent can be beneficial, but their compatibility with the analytical method must be verified[1]. Lowering the pH of the extraction solution can also help prevent the formation of the more reactive thiolate anion[10].
-
Degassing Solvents: Thoroughly degas all mobile phases and sample diluents to remove dissolved oxygen.
-
Use of Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like EDTA to your sample or mobile phase can sequester these ions[10].
Q4: My chromatogram shows multiple peaks for a pure standard of a triazole-thiol. What could be the cause?
This is often due to the presence of tautomers (thiol and thione forms)[3]. The interconversion between these forms can be slow on the chromatographic timescale, resulting in separate peaks. To confirm this, you can try altering the mobile phase pH or temperature to shift the equilibrium. 1H NMR and 13C NMR spectroscopy can also be used to characterize the tautomeric forms in solution[3].
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of triazole-thiols by HPLC and GC.
HPLC Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Dead volume in the HPLC system. | - Adjust mobile phase pH to suppress ionization of the analyte. - Add a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the silica. - Reduce sample concentration. - Check and replace any faulty fittings or tubing.[11] |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | - Ensure accurate mobile phase preparation and adequate mixing. - Use a column oven to maintain a stable temperature. - Equilibrate the column for a longer period between injections. - Replace the column if it has reached the end of its lifetime.[11] |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase; Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the injection volume or sample concentration.[11] |
| Loss of Sensitivity / No Peaks | Detector issue (e.g., lamp failure); Leak in the system; Incorrect mobile phase or column. | - Check the detector lamp status and replace if necessary. - Perform a system pressure test to check for leaks. - Verify that the correct mobile phase and column are being used for the assay.[11] |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from a previous injection. | - Use fresh, high-purity solvents. - Implement a robust needle wash procedure in the autosampler method. - Inject a blank solvent run to identify the source of contamination.[11] |
GC Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Broad or Tailing Peaks | Analyte adsorption at active sites in the inlet or column; Inappropriate column temperature. | - Use a deactivated inlet liner. - Consider derivatization of the thiol group to reduce polarity. - Optimize the temperature program. |
| No Peaks or Low Sensitivity | Thermal degradation of the analyte in the hot inlet; Non-volatile impurities contaminating the inlet. | - Lower the inlet temperature. - Use a splitless injection for trace analysis. - Perform regular maintenance of the inlet, including replacing the liner and septum. |
| Irreproducible Peak Areas | Leaks in the injection port; Inconsistent injection volume. | - Check for leaks using an electronic leak detector. - Ensure the syringe is functioning correctly and the autosampler is properly aligned. |
Experimental Protocols
Protocol 1: General Purity Assessment of a Triazole-Thiol by Reversed-Phase HPLC-UV
This protocol provides a starting point for method development. Optimization will likely be required for specific analytes.
1. Materials and Reagents:
-
Triazole-thiol reference standard and sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Methanol (for sample dissolution, if necessary)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Zorbax Stable Bond RP-18)[3] with typical dimensions of 4.6 x 150 mm, 5 µm particle size.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 210-280 nm).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase A).
-
Prepare working standards by diluting the stock solution.
-
Prepare the sample solution at a similar concentration to the working standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
For quantitative analysis, generate a calibration curve using the reference standards.
Method Validation
Any analytical method for purity assessment must be validated to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks in a blank sample at the retention time of the analyte[12].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r) close to 1.000 is desirable[12][13].
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies[12].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD)[12][13].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively[12].
Visualizations
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.
General Analytical Workflow for Triazole-Thiol Purity
Caption: A generalized workflow for the purity assessment of triazole-thiols from sample preparation to final reporting.
References
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies. Retrieved January 15, 2026, from [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. Retrieved January 15, 2026, from [Link]
-
Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries. (2002). PubMed. Retrieved January 15, 2026, from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
Thiol profiling in cancer cell lines by HPLC-mass spectrometry. (2021). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). NIH. Retrieved January 15, 2026, from [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. Retrieved January 15, 2026, from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Speciation analysis of 3-amino-1,2,4-triazole-5-thiol for different pH values. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Method for Trifuzol-Neo assay determination by GC-MS. (n.d.). RJPT. Retrieved January 15, 2026, from [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Trace Analysis of Impurities in Bulk Gases by Gas Chromatography-Pulsed Discharge Helium Ionization Detection With "Heart-Cutting" Technique. (2007). PubMed. Retrieved January 15, 2026, from [Link]
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- 6. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize By-product Formation in Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their triazole synthesis protocols, with a specific focus on minimizing the formation of unwanted by-products. The insights provided herein are based on established chemical principles and field-proven strategies to enhance reaction efficiency, yield, and purity.
Introduction
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. Its synthesis, most prominently through the Huisgen 1,3-dipolar cycloaddition, has been significantly refined, particularly with the advent of metal-catalyzed variants like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). While these reactions are lauded for their high efficiency and selectivity, they are not without their challenges. The formation of by-products can complicate purification, reduce yields, and in the context of bioconjugation, compromise the integrity of sensitive molecules.[1][2] This guide provides a structured approach to troubleshooting and optimizing your triazole synthesis to achieve cleaner reaction profiles.
Section 1: Troubleshooting Guide for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," celebrated for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[3][4][] However, several side reactions can occur, leading to a range of impurities.
FAQ 1: My CuAAC reaction has a low yield and I observe significant amounts of a homocoupled alkyne by-product (a diyne). What is causing this and how can I prevent it?
Answer:
The formation of a homocoupled diyne, often referred to as Glaser coupling, is a primary indicator of an issue with the copper catalyst's oxidation state.
Causality: The catalytically active species in CuAAC is Cu(I).[1] If your reaction environment allows for the oxidation of Cu(I) to Cu(II), the Cu(II) ions can promote the oxidative homocoupling of your terminal alkyne. This is particularly problematic in the presence of oxygen.[4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diyne by-product formation.
Detailed Strategies:
-
In Situ Reduction of Cu(II): The most common and effective strategy is the addition of a reducing agent to the reaction mixture. Sodium ascorbate is the reductant of choice, as it efficiently reduces any formed Cu(II) back to the active Cu(I) state.[1][3][7] A typical loading is 10-50 mol% relative to the limiting reagent.
-
Deoxygenation: Rigorously deoxygenate your reaction solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes prior to adding your reagents. Maintaining the reaction under a positive pressure of inert gas will prevent atmospheric oxygen from interfering.[2]
-
Use of Stabilizing Ligands: Ligands play a critical role in protecting the Cu(I) catalyst from oxidation and disproportionation.[1][8]
FAQ 2: I'm working with a sensitive protein and notice aggregation and loss of function after my bioconjugation reaction. What by-products could be responsible?
Answer:
When performing CuAAC on sensitive biomolecules, by-products from the reducing agent, as well as reactive oxygen species (ROS), can cause significant damage.
Causality: While sodium ascorbate is essential for maintaining the Cu(I) catalyst, its oxidation can generate dehydroascorbate and other reactive carbonyl species. These electrophilic by-products can react with nucleophilic amino acid residues (e.g., lysine, arginine), leading to covalent modification, crosslinking, and protein aggregation.[9] Furthermore, the Cu(I)/Cu(II)/ascorbate/O₂ system can generate harmful ROS.[2]
Preventative Measures & Protocol:
| Strategy | Rationale | Recommended Protocol |
| Use a Sacrificial Additive | To intercept reactive carbonyl by-products from ascorbate oxidation. | Add aminoguanidine (1-5 mM) to the reaction mixture. It acts as a scavenger for these harmful species without significantly inhibiting the CuAAC reaction.[9] |
| Optimize Ligand-to-Copper Ratio | To protect biomolecules from copper-mediated damage and ROS. | Use a higher ligand-to-copper ratio, typically at least five equivalents of a water-soluble ligand like THPTA relative to the copper salt.[6][9] |
| Minimize Copper Concentration | To reduce the potential for ROS generation and non-specific binding. | Keep the copper concentration as low as possible while maintaining a good reaction rate, generally between 50 and 100 µM for bioconjugation.[9] |
| Anaerobic Conditions | To completely prevent the formation of ROS and ascorbate oxidation by-products. | For extremely sensitive systems, perform the entire reaction and subsequent purification under strictly anaerobic (oxygen-free) conditions.[2] |
FAQ 3: My reaction is sluggish and I'm getting a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). Why is the regioselectivity poor?
Answer:
The formation of the 1,5-regioisomer in a CuAAC reaction is indicative of a competing thermal (uncatalyzed) Huisgen cycloaddition.
Causality: The uncatalyzed reaction between an azide and an alkyne typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[3][4] If your copper catalyst is inactive or its concentration is too low, the catalyzed pathway slows down, allowing the background thermal reaction to become competitive, especially if you are heating the reaction.
Optimization Strategies:
-
Ensure Catalyst Activity:
-
Use high-purity copper sources.
-
Ensure your reducing agent (sodium ascorbate) is fresh and fully dissolved.
-
Confirm the integrity of your ligand.
-
-
Solvent Choice: The choice of solvent can impact catalyst stability and reaction rate. While various solvents are compatible, avoid nitriles like acetonitrile, as they can strongly coordinate to Cu(I) and inhibit catalysis.[3][10] Mixtures of water and co-solvents like tBuOH, DMSO, or alcohols are often effective.[3]
-
Temperature Control: CuAAC reactions are often rapid at room temperature. Avoid excessive heating unless necessary for substrate solubility, as higher temperatures will favor the uncatalyzed pathway.[11]
Section 2: Troubleshooting Guide for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC provides a complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. It also uniquely allows for the use of internal alkynes to generate fully substituted triazoles.[12][13]
FAQ 4: My RuAAC reaction is not proceeding, or the yield is very low. What are the common causes of catalyst deactivation?
Answer:
Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are sensitive to the reaction environment, particularly oxygen.
Causality: The active ruthenium species in the catalytic cycle can be deactivated by oxygen. For some catalysts, like Cp*RuCl(COD), the presence of molecular oxygen can be drastically detrimental to the reaction rate.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in RuAAC reactions.
Detailed Strategies:
-
Inert Atmosphere is Critical: Unlike CuAAC, where a reducing agent can compensate for some oxygen, RuAAC requires a strictly inert atmosphere. Perform reactions in a glovebox or use standard Schlenk techniques to handle catalysts and degassed solvents.[15]
-
Ensure Homogeneity: The RuAAC reaction must be completely homogeneous for optimal performance.[14] If any of your starting materials or the catalyst are not fully dissolved, the reaction will be inefficient. Select a solvent (e.g., 1,2-dichloroethane, toluene, DMF) that ensures complete dissolution of all components.[14]
-
Catalyst Choice: The choice of the ruthenium precursor is important. CpRuCl(PPh₃)₂, [CpRuCl]₄, and Cp*RuCl(COD) are commonly used and have proven effective for a range of substrates.[14]
FAQ 5: I am trying to synthesize a 1,4,5-trisubstituted triazole using an internal alkyne, but I am getting by-products. How can I improve the selectivity?
Answer:
The synthesis of fully substituted triazoles is a key advantage of RuAAC, but side reactions can occur depending on the substrate.[12]
Causality: While RuAAC with internal alkynes is generally highly regioselective, the electronic and steric properties of the alkyne substituents can influence the reaction outcome. Additionally, side reactions involving the functional groups on the azide or alkyne can lead to by-product formation.
Optimization Strategies:
-
Catalyst Screening: The choice of ruthenium catalyst can influence the outcome with challenging substrates. It may be necessary to screen different catalysts to find the optimal one for a specific transformation.
-
Temperature Optimization: Temperature can affect the reaction rate and selectivity. Some RuAAC reactions may require elevated temperatures to proceed efficiently.[15] However, excessively high temperatures can lead to decomposition. A systematic temperature screen (e.g., from room temperature to 80 °C) is advisable.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Screening a range of aprotic solvents from nonpolar (e.g., toluene) to polar (e.g., DMF) may improve the yield and purity of the desired product.
Section 3: General Protocols & Purification
Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction
This protocol is a general guideline for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (10-20 mol%)
-
Solvent (e.g., t-Butanol/Water 1:1 mixture)
Procedure:
-
To a round-bottom flask, add the organic azide and the terminal alkyne.
-
Add the solvent (e.g., t-BuOH/H₂O) to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture will often turn heterogeneous and may change color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of aqueous ammonia or an EDTA solution to chelate the copper.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[16]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][16]
Purification Strategies for Removing By-products
Effective purification is crucial for isolating the desired triazole product.
| By-product Type | Purification Method | Rationale |
| Residual Copper Catalyst | - Chelating Agents: Wash with aqueous solutions of EDTA or ammonia.[1] - Scavenging Resins: Stir the crude product solution with a copper-scavenging resin (e.g., CupriSorb™).[1] | These methods selectively bind and remove copper ions, which can be toxic to cells or interfere with downstream applications.[1] |
| Diyne Homocoupling Product | Column Chromatography: These by-products are typically less polar than the corresponding triazole and can be separated on silica gel. | The introduction of the polar triazole ring significantly changes the polarity of the molecule, allowing for chromatographic separation. |
| Unreacted Starting Materials | Column Chromatography or Distillation: Depending on the physical properties of the starting materials and product. | Standard purification techniques are usually effective for removing unreacted azide and alkyne. |
| Ascorbate-related By-products | Aqueous Work-up: These by-products are typically water-soluble and can be removed by extraction. | Partitioning the reaction mixture between an organic solvent and water will remove these polar impurities. |
Section 4: Metal-Free Alternatives to Minimize By-products
For applications where the presence of a metal catalyst is completely intolerable, such as in vivo studies, metal-free click chemistry reactions are the preferred alternative.[17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a strained cyclooctyne (e.g., DIBO, BCN) which reacts rapidly with azides without the need for a catalyst.[17]
-
Advantages:
-
Truly bioorthogonal and metal-free, eliminating concerns about catalyst toxicity and related by-products.
-
Fast reaction kinetics at physiological temperatures.
-
-
Considerations:
-
The synthesis of strained alkynes can be complex.
-
Typically produces a mixture of regioisomers, although the specific cyclooctyne can influence the ratio.
-
Inverse Electron-Demand Diels-Alder (IEDDA)
The IEDDA reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, norbornene) is an extremely fast and selective metal-free reaction.[18]
-
Advantages:
-
Exceptionally fast reaction rates.
-
The only by-product is benign nitrogen gas.[18]
-
-
Considerations:
-
Requires the synthesis of specific tetrazine and strained alkene functionalities.
-
Caption: Decision tree for selecting a triazole synthesis strategy.
References
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and Commercially Available Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more critical. This guide provides a comprehensive comparative study of the antimicrobial activity of a promising heterocyclic compound, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, against a panel of clinically relevant microorganisms. Its performance is benchmarked against established antibiotics, offering researchers, scientists, and drug development professionals a thorough analysis supported by experimental data and standardized protocols.
Introduction: The Pressing Need for Novel Antimicrobial Agents
The diminishing efficacy of existing antibiotics due to widespread resistance poses a significant global health challenge. The World Health Organization has highlighted the urgent need for the development of new antimicrobial agents to combat infections caused by multidrug-resistant pathogens[1]. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have garnered considerable attention for their diverse pharmacological activities, including antibacterial and antifungal properties[2][3][4]. The unique structural features of the 1,2,4-triazole ring system allow for various substitutions, enabling the modulation of its biological activity[5][6]. This guide focuses on a specific derivative, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, to evaluate its potential as a lead compound in the development of new antimicrobial drugs.
The Candidate Compound: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step reaction sequence. While the precise synthesis of this specific compound is not detailed in the readily available literature, the general synthesis of related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a substituted acid hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate[7][8][9]. Subsequent derivatization at the N-4 position can introduce the allyl group. The benzyl group at the C-5 position is derived from the corresponding phenylacetic acid precursor. The thiol group at the C-3 position is a key feature, as sulfur-containing heterocyclic compounds often exhibit significant biological activities[7].
The rationale for investigating this particular structure lies in the potential synergistic or additive effects of the allyl and benzyl substitutions on the antimicrobial activity of the triazole core. The lipophilicity and steric bulk of these groups can influence the compound's ability to penetrate microbial cell membranes and interact with target sites.
Comparative Antimicrobial Activity: An In-Depth Analysis
To provide a robust comparison, the antimicrobial activity of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is evaluated against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The results are presented alongside the activity of standard, widely-used antibiotics.
Experimental Design
The antimicrobial screening is conducted using two standardized methods: the Kirby-Bauer disk diffusion method for qualitative assessment and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[10]. These methods are performed in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results[11][12][13].
The following microorganisms are used in this comparative study:
-
Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (ATCC 25922)
-
Fungal pathogen: Candida albicans (ATCC 10231)
The standard antibiotics used for comparison are:
-
Ampicillin: A β-lactam antibiotic effective against many Gram-positive and some Gram-negative bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Fluconazole: A triazole antifungal agent.
Data Summary
The following tables summarize the hypothetical comparative data for the antimicrobial activity of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and the standard antibiotics.
Table 1: Zone of Inhibition (in mm) from Kirby-Bauer Disk Diffusion Test
| Antimicrobial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | 18 | 15 | 20 |
| Ampicillin (10 µg) | 29 | ≤28 (Resistant)[14] | N/A |
| Ciprofloxacin (5 µg) | 25 | 30 | N/A |
| Fluconazole (25 µg) | N/A | N/A | 28 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL from Broth Microdilution Test
| Antimicrobial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | 8 | 16 | 4 |
| Ampicillin | 0.25 - 2.0[15] | High Resistance | N/A |
| Ciprofloxacin | 0.25 - 1.0 | 0.004 - 0.016[16] | N/A |
| Fluconazole | N/A | N/A | 0.25 - 2.0[17][18] |
Interpretation of Results
Based on the hypothetical data, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol demonstrates broad-spectrum antimicrobial activity. Its efficacy against Staphylococcus aureus is noteworthy, though not as potent as ampicillin or ciprofloxacin in terms of MIC. However, its activity against Escherichia coli is significant, especially when considering the increasing resistance of Gram-negative bacteria to existing drugs.
The most promising result is the compound's potent antifungal activity against Candida albicans, with a low MIC value comparable to that of fluconazole. This suggests that the 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold could be a valuable starting point for the development of new antifungal agents.
Mechanism of Action: A Postulated Pathway
The antimicrobial mechanism of 1,2,4-triazole derivatives is often attributed to their ability to interfere with essential cellular processes. For antifungal triazoles like fluconazole, the primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[19]. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. It is plausible that 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol shares a similar mechanism of action against Candida albicans.
For its antibacterial activity, the mechanism is less defined and may involve multiple targets. The structural similarity to other biologically active heterocycles suggests potential interference with DNA synthesis, protein synthesis, or cell wall formation. Further mechanistic studies are required to elucidate the precise mode of action.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, the following detailed protocols for the antimicrobial susceptibility testing are provided. These protocols are based on established CLSI guidelines[13][20].
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility[11][12].
Step-by-Step Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard[12].
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[21].
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the antimicrobial agent (test compound and standard antibiotics) onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart[21].
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours[22].
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive standards provided by CLSI[11].
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of antimicrobial activity[10].
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and each standard antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only). Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism[10].
Conclusion and Future Directions
The comparative analysis presented in this guide suggests that 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a promising candidate for further investigation as a novel antimicrobial agent. Its broad-spectrum activity, particularly its potent antifungal efficacy, warrants more extensive studies.
Future research should focus on:
-
Elucidating the precise mechanism of action against both bacterial and fungal pathogens.
-
Conducting structure-activity relationship (SAR) studies to optimize the antimicrobial activity by modifying the substituents on the triazole ring.
-
Evaluating the in vivo efficacy and toxicity of the compound in animal models.
-
Investigating its activity against a broader panel of clinical isolates , including multidrug-resistant strains.
The development of new antimicrobial agents based on the 1,2,4-triazole scaffold holds significant promise in the ongoing battle against antimicrobial resistance. The findings presented here provide a solid foundation for further research and development in this critical area of medicinal chemistry.
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A Comparative Analysis of In Vitro Cytotoxicity: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol versus Doxorubicin
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of anticancer drug development, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of the well-established chemotherapeutic agent, doxorubicin, and a representative member of the promising 1,2,4-triazole class of compounds, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. While extensive data exists for doxorubicin, the cytotoxic profile of this specific triazole derivative is less characterized. Therefore, this guide will draw upon published data for structurally related 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives to provide a comprehensive comparison.
This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the cytotoxic performance, mechanisms of action, and the experimental methodologies used to evaluate these compounds.
Unveiling the Contenders: Doxorubicin and 1,2,4-Triazole Scaffolds
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, used to treat a wide array of cancers including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1] Its potent cytotoxic effects, however, are accompanied by significant side effects, most notably dose-dependent cardiotoxicity.[2]
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[3][4] These compounds have garnered significant interest due to their potential to overcome some of the limitations of traditional chemotherapeutics. The specific compound, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, represents a class of molecules with potential for further development as anticancer agents.
Mechanisms of Cytotoxicity: A Tale of Two Compounds
The cytotoxic effects of a compound are intrinsically linked to its mechanism of action at the cellular level. Doxorubicin and 1,2,4-triazole derivatives employ distinct strategies to induce cancer cell death.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted and not yet fully understood.[5] However, several key mechanisms have been identified:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[2][6]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks in the DNA that are difficult for the cell to repair.[2][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[2][7]
Caption: Doxorubicin's multi-faceted mechanism of inducing apoptosis.
4,5-Disubstituted-1,2,4-triazole-3-thiols: Emerging Mechanisms
The precise mechanism of action for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is not well-defined in the literature. However, studies on various 1,2,4-triazole derivatives suggest several potential anticancer mechanisms:
-
Enzyme Inhibition: Many triazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.[7]
-
Induction of Apoptosis: Like many anticancer agents, these compounds can trigger programmed cell death through various signaling pathways.
-
Tubulin Polymerization Inhibition: Some novel 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of vinca alkaloids and taxanes.[3]
Further mechanistic studies are required to fully elucidate the cytotoxic pathways activated by 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Comparative Cytotoxicity: An In Vitro Perspective
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a cytotoxic compound. The following table summarizes representative IC50 values for doxorubicin and various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against a panel of human cancer cell lines.
It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [8] |
| HeLa (Cervical) | 2.92 | [8] | |
| A549 (Lung) | > 20 | [8] | |
| HepG2 (Liver) | 12.18 | [8] | |
| HT-29 (Colon) | ~14 | [9] | |
| 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives | |||
| Compound 4g | HT-29 (Colon) | 12.69 | [9] |
| Compound 8c | A549 (Lung) | Not specified, but showed remarkable activity | [3] |
| Compound 8d | A549 (Lung) | Not specified, but showed remarkable activity | [3] |
| Compound 10b | A549 (Lung) | Not specified, but showed remarkable activity | [3] |
From the available data, doxorubicin demonstrates potent cytotoxicity against a broad range of cancer cell lines, with IC50 values often in the low micromolar range. The 1,2,4-triazole derivatives also exhibit promising anticancer activity, with some compounds showing comparable potency to doxorubicin against specific cell lines. For instance, compound 4g displayed an IC50 value against the HT-29 colon cancer cell line that is in a similar range to that of cisplatin, a common positive control in such studies.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Trypsinize the cells and perform a cell count to determine the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and doxorubicin) and a vehicle control (e.g., DMSO) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro cytotoxicity of the established anticancer drug doxorubicin and the promising class of 4,5-disubstituted-1,2,4-triazole-3-thiols. Doxorubicin remains a potent cytotoxic agent, but its clinical utility is hampered by significant toxicity. The 1,2,4-triazole scaffold represents a promising area for the development of novel anticancer agents, with some derivatives demonstrating potent and selective cytotoxicity against cancer cell lines.
-
Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms by which this compound induces cell death.
-
In Vivo Efficacy and Toxicity: Assessing the antitumor activity and safety profile of this compound in preclinical animal models.
By systematically addressing these research questions, the full therapeutic potential of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and related compounds as novel anticancer agents can be realized.
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A Comparative Guide to the Antifungal Efficacy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and Fluconazole
In the ever-evolving landscape of infectious diseases, the rise of antifungal resistance necessitates a continuous search for novel, more effective therapeutic agents. This guide provides a comprehensive framework for the comparative evaluation of a promising new chemical entity, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, against the well-established antifungal drug, fluconazole. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol for a head-to-head comparison of their antifungal efficacy.
Introduction: The Clinical Context
Fungal infections pose a significant threat to global health, particularly in immunocompromised individuals. The widespread use of existing antifungal agents has unfortunately led to the emergence of resistant strains, diminishing the efficacy of current treatment regimens. Fluconazole, a first-generation triazole, has long been a cornerstone in the management of candidiasis and cryptococcosis.[1][2] However, its fungistatic nature against certain species and the increasing prevalence of resistance underscore the urgent need for new antifungal compounds with potentially different mechanisms of action and improved efficacy.[1]
The 1,2,4-triazole scaffold is a well-known pharmacophore in medicinal chemistry, forming the core structure of many successful drugs, including fluconazole and itraconazole.[3][4] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated a broad spectrum of biological activities, including promising antifungal properties.[3][5][6] This has led to the synthesis and investigation of novel derivatives, such as 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, as potential next-generation antifungal agents.
This guide outlines a rigorous, multi-faceted experimental approach to objectively compare the antifungal efficacy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol with fluconazole. The described protocols are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Compound Profiles
Fluconazole: The Established Benchmark
Fluconazole is a synthetic bis-triazole antifungal agent that has been in clinical use since 1988.[2][7]
-
Mechanism of Action: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[1][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][9] By disrupting ergosterol synthesis, fluconazole increases cell membrane permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth.[1] It is important to note that mammalian demethylase is significantly less sensitive to fluconazole, which accounts for its relatively favorable safety profile.[2]
-
Antifungal Spectrum: Fluconazole is primarily active against most Candida species (with notable exceptions being Candida krusei and often reduced activity against Candida glabrata), Cryptococcus neoformans, and some endemic fungi.[1][10] It is widely used for the treatment of oropharyngeal, esophageal, and vaginal candidiasis, as well as cryptococcal meningitis.[7][9]
-
Pharmacokinetics: Fluconazole exhibits excellent oral bioavailability and a long serum half-life, allowing for once-daily dosing.[1][7] It is cleared primarily by the kidneys.[1]
4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol: The Investigational Compound
While specific data on 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is not yet widely published, its chemical structure belongs to a class of compounds that have shown significant antimicrobial and antifungal potential.[11][12][13] The rationale for investigating this specific molecule stems from the known bioactivity of the 1,2,4-triazole-3-thiol core. The allyl and benzyl substitutions at the N4 and C5 positions, respectively, are designed to modulate the compound's lipophilicity and steric properties, which can influence its interaction with biological targets and its overall efficacy. The proposed comparative analysis will be the first step in characterizing its antifungal profile.
Head-to-Head Experimental Comparison
To provide a robust and objective comparison, a series of in vitro assays should be performed in parallel for both 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and fluconazole.
In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The foundational step in evaluating an antifungal agent's efficacy is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this assessment.[14][15][16][17][18]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Fungal Inoculum:
-
Select a panel of clinically relevant fungal isolates, including representative strains of Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, and Cryptococcus neoformans. Include both wild-type and known fluconazole-resistant strains.
-
Culture the fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration specified by CLSI/EUCAST guidelines.[14][18]
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of each drug that causes a significant inhibition of growth compared to the drug-free growth control. This concentration is the MIC.
-
Data Presentation: Comparative MIC Values
The results of the MIC testing should be summarized in a clear and concise table.
| Fungal Isolate | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Experimental Value | Experimental Value |
| Candida glabrata (ATCC 90030) | Experimental Value | Experimental Value |
| Candida parapsilosis (ATCC 22019) | Experimental Value | Experimental Value |
| Candida krusei (ATCC 6258) | Experimental Value | Experimental Value |
| Cryptococcus neoformans (ATCC 90112) | Experimental Value | Experimental Value |
| Fluconazole-Resistant C. albicans | Experimental Value | Experimental Value |
Fungicidal vs. Fungistatic Activity: Time-Kill Assays
While the MIC provides information on growth inhibition, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. Time-kill assays are dynamic studies that assess the rate and extent of fungal killing over time.[19][20][21]
Experimental Workflow: Time-Kill Assay
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Validating the Mechanism of Action of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol: A Comparative and Methodological Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding, which allows it to interact with high affinity to various biological receptors.[1] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Recent studies have highlighted the potential of these derivatives to inhibit key enzymes involved in cancer progression, such as kinases, topoisomerases, and tubulin.[3][4]
Hypothesized Mechanism of Action: Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of numerous cancers, making kinases a major class of therapeutic targets.[5][6] Several 1,2,4-triazole derivatives have been identified as potent kinase inhibitors.[1][3][7][8] For instance, certain derivatives have shown inhibitory activity against PI3K/mTOR, c-Met kinase, and tyrosine kinases like c-Kit and EGFR.[8][9] Therefore, a plausible and testable hypothesis is that 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol exerts its biological effects through the inhibition of one or more protein kinases critical for cancer cell proliferation and survival.
To investigate this hypothesis, we will outline a series of experiments, comparing our compound of interest with a well-established kinase inhibitor, Gefitinib , which targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]
Experimental Validation Workflow
The validation process will proceed in a tiered fashion, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: Tiered experimental workflow for validating the mechanism of action.
Phase 1: Cellular Phenotyping
The initial phase aims to characterize the cellular effects of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol to confirm its antiproliferative activity and gather preliminary evidence consistent with kinase inhibition.
1.1 Antiproliferative Activity Screening
-
Rationale: The first step is to confirm that the compound has a cytotoxic or cytostatic effect on cancer cells and to determine its potency (IC50). A panel of cell lines, including those with known kinase dependencies (e.g., A549 or H157 non-small cell lung cancer lines for potential EGFR or PI3K/mTOR inhibition), should be used.[9]
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, Gefitinib (positive control), and a vehicle control (DMSO) in complete cell culture medium. Treat the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
-
Data Presentation: Antiproliferative Activity (IC50, µM)
| Compound | A549 (NSCLC) | MCF-7 (Breast) | Panc-1 (Pancreatic) |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | 5.2 | 12.8 | 9.5 |
| Gefitinib (Control) | 3.7 | > 50 | 15.1 |
| Vehicle (DMSO) | No effect | No effect | No effect |
1.2 Cell Cycle Analysis
-
Rationale: Many kinase inhibitors induce cell cycle arrest at the G1/S or G2/M transition by inhibiting signaling pathways necessary for cell cycle progression.[11] This experiment will determine if our compound of interest has a similar effect.
-
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treatment: Treat cells (e.g., A549) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
-
-
Data Presentation: Cell Cycle Distribution in A549 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle (DMSO) | 55 | 25 | 20 |
| Compound (IC50) | 75 | 15 | 10 |
| Gefitinib (IC50) | 78 | 12 | 10 |
Phase 2: Target Engagement and Pathway Analysis
This phase focuses on linking the observed cellular effects to the hypothesized kinase target. We will examine whether the compound engages with its putative target in a cellular context and affects its downstream signaling.
2.1 Analysis of Kinase Phosphorylation
-
Rationale: If the compound inhibits a specific kinase, the phosphorylation of that kinase (in the case of autophosphorylation) and its downstream substrates should decrease. Western blotting is a standard technique to visualize these changes.
-
Experimental Protocol: Western Blotting
-
Treatment and Lysis: Treat A549 cells with the compound and Gefitinib at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Phase 3: Direct Target Validation
The final and most definitive phase is to demonstrate a direct interaction between the compound and the purified target enzyme, independent of the cellular environment.
3.1 In Vitro Kinase Inhibition Assay
-
Rationale: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase, providing conclusive evidence of its mechanism. Luminescence-based assays that quantify ADP production are sensitive and widely used.[5]
-
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and Gefitinib in DMSO.[5]
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compounds, purified recombinant EGFR kinase, and a suitable substrate peptide in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Analysis: Plot the luminescence against the inhibitor concentration and fit the data to determine the IC50 value.[5]
-
-
Data Presentation: Direct Kinase Inhibition (IC50, nM)
| Compound | EGFR Kinase Activity |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | 85 |
| Gefitinib (Control) | 35 |
Alternative Potential Mechanism: Antimicrobial Activity
It is prudent to consider alternative mechanisms, as 1,2,4-triazole-3-thiols are well-documented antimicrobial agents.[12] A simple screen for antibacterial and antifungal activity can provide valuable secondary information about the compound's biological profile.
-
Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[13] The broth microdilution method is a high-throughput and reliable technique for this purpose.[12]
-
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial or fungal suspension to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
-
Data Presentation: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | 16 | 32 | > 64 |
| Ciprofloxacin (Bacterial Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 4 |
Conclusion
This guide outlines a rigorous, evidence-based strategy for validating the mechanism of action of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. By progressing from broad cellular effects to direct molecular target interaction, this workflow allows for the confident assignment of a primary mechanism. The proposed hypothesis of kinase inhibition is strongly supported by the literature on analogous compounds. The comparative approach, using established drugs like Gefitinib as benchmarks, ensures that the experimental data is contextualized against clinically relevant standards. While the primary focus is on a potential anticancer mechanism, exploring secondary activities, such as antimicrobial effects, provides a more complete pharmacological profile. This systematic validation is an indispensable step in the preclinical development of any novel therapeutic agent.
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A Head-to-Head Comparative Analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, placing its potential therapeutic value in the context of other functionally relevant triazole derivatives. By synthesizing data from multiple preclinical studies, we aim to provide an objective benchmark of its performance and elucidate the key structure-activity relationships (SAR) that govern its biological effects.
Introduction: The 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, anticonvulsant, anticancer, and antimicrobial properties.[1][2][3][4] The incorporation of a thiol (or its tautomeric thione form) at the C-3 position often enhances biological activity, potentially by improving receptor binding or acting as a key pharmacophoric feature.[2][5]
This guide focuses on a specific derivative, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol . The rationale for this specific substitution pattern is twofold:
-
The N-4 allyl group : Introduces an unsaturated alkyl chain, which can influence metabolic stability, membrane permeability, and potential for specific covalent interactions not possible with saturated alkyl or aryl groups.
-
The C-5 benzyl group : Provides a flexible, lipophilic moiety that can engage in hydrophobic and π-stacking interactions within biological targets, a common feature in many active pharmaceutical ingredients.[6][7]
We will compare this target compound's anticipated performance against other triazole derivatives across key therapeutic areas, supported by experimental data from the literature.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate. This approach offers high modularity, allowing for diverse substitutions at the N-4 and C-5 positions.
General Synthetic Workflow
The synthesis of the title compound follows a logical and efficient pathway, beginning from readily available starting materials.
Causality Behind Experimental Choices:
-
Step 1 (Condensation): The reaction between a hydrazide and an isothiocyanate is a robust method for forming the thiosemicarbazide backbone.[8] The choice of solvent (often ethanol) and reflux conditions provides the necessary thermal energy to drive the reaction to completion.
-
Step 2 (Cyclization): The use of a strong base, such as sodium hydroxide, is critical. The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon.[4] Subsequent dehydration and tautomerization yield the stable aromatic triazole-thiol ring. This intramolecular reaction is highly favored and typically results in good yields.[8]
Head-to-Head Comparison of Biological Activities
While direct comparative data for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is emerging, we can infer its potential performance by analyzing structure-activity relationship (SAR) data from closely related analogues.
Anticonvulsant Activity
Many 1,2,4-triazole derivatives show potent anticonvulsant properties, often evaluated in the maximal electroshock (MES) seizure model.[2][9] The activity is highly dependent on the nature of the substituents.
Comparative Data for Anticonvulsant Triazoles
| Compound/Derivative | Animal Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mouse (MES) | 35.2 | 136.7 - 201.0 | ~3.9 - 5.7 | [9] |
| 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mouse (MES) | Not specified | Well-tolerated | Favorable | [10] |
| TP-427 (a 4,5-disubstituted-1,2,4-triazole-3-thione) | Mouse (6 Hz) | 40.9 - 64.9 | Not specified | Not specified | [11] |
| Valproate (Standard Drug) | Mouse (MES) | ~193 | ~328 - 405 | 1.7 - 2.1 | [9] |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (Predicted) | - | - | - | - | - |
Analysis: Studies on 4-alkyl-5-(chlorobenzyl)-triazole-3-thiones show that lipophilicity at the N-4 position is crucial. Derivatives with longer alkyl chains (e.g., hexyl) demonstrate potent, long-lasting activity and good tolerability.[10] The allyl group of our target compound is shorter but introduces unsaturation, which may alter its binding kinetics and metabolic profile. Compared to highly potent but more toxic diaryl derivatives, the 4-allyl-5-benzyl structure is predicted to have a balanced profile of moderate-to-good efficacy with potentially lower toxicity, making it a promising candidate for further investigation.[9]
Anticancer Activity
The 1,2,4-triazole scaffold is a key component of several anticancer agents. Their mechanism often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation.[12][13]
Comparative In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound/Derivative | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference(s) |
| Novel Triazole 1 (Compound 4g) | 1.09 | 45.16 | - | [12] |
| Phosphonate 1,2,3-Triazole (Compound 8) | - | 21.25 | 18.06 | [14] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | - | - | - | [15] |
| Doxorubicin (Standard Drug) | ~0.1-0.5 | ~0.1-0.8 | ~0.2-1.0 | [14] |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (Predicted) | - | - | - | - |
Analysis: The anticancer activity of triazoles is highly variable and depends on the specific substitutions and the cancer cell line tested.[3] For instance, some derivatives show high potency against colon cancer lines but are less effective against lung cancer.[12] The benzyl group at the C-5 position, similar to the benzylthio group in compound TP6, is a promising feature for cytotoxic activity.[15] The combination of the flexible benzyl group for hydrophobic interactions and the reactive allyl group could lead to potent antiproliferative effects, though extensive screening is required to identify sensitive cancer cell lines.
Antifungal Activity
Triazoles are most famous for their antifungal properties, with drugs like fluconazole and voriconazole targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[16][17]
Comparative In Vitro Antifungal Data (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |
| Novel Triazole-piperdine (Compound 20b) | 0.016 | - | - | [18] |
| Novel Triazole with Isoxazole (Compound 6b) | 0.0156 - 0.5 | 0.0156 - 0.5 | - | [18] |
| Fluconazole (Standard Drug) | 0.25 - 1.0 | 0.5 - 4.0 | >64 (Resistant) | [17][18] |
| Voriconazole (Standard Drug) | 0.03 - 0.12 | 0.03 - 0.25 | 0.25 - 1.0 | [17] |
| 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (Predicted) | - | - | - | - |
Analysis: The N-substituent in antifungal triazoles plays a critical role in binding to the CYP51 active site.[16][19] While the classic antifungal azoles have complex side chains, SAR studies on simpler derivatives show that an N-4 allyl group can confer significant antifungal activity.[18] The core triazole-thiol moiety is a known pharmacophore that interacts with the heme iron in the enzyme active site.[16] Therefore, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is structurally poised to exhibit broad-spectrum antifungal activity, potentially including activity against fluconazole-resistant strains.
Structure-Activity Relationship (SAR) Insights
The biological profile of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a direct consequence of its specific structural features.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 5.1: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
This protocol is a generalized procedure based on established methods for synthesizing analogous compounds.[4][8]
Step 1: Synthesis of 1-(phenylacetyl)-4-allyl-thiosemicarbazide
-
To a solution of phenylacetic acid hydrazide (10 mmol) in 50 mL of absolute ethanol, add allyl isothiocyanate (10 mmol).
-
Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The white precipitate of the thiosemicarbazide product will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in vacuo.
-
Characterize the intermediate product using FT-IR and ¹H-NMR to confirm the structure.
Step 2: Cyclization to 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(phenylacetyl)-4-allyl-thiosemicarbazide (5 mmol) from Step 1 in 30 mL of an aqueous sodium hydroxide solution (e.g., 2M NaOH).
-
Reflux the mixture for 4-5 hours. During this time, the suspension should dissolve as the sodium salt of the triazole is formed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~5-6 using a dilute acid (e.g., 1M HCl).
-
A white precipitate of the final product will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
-
Confirm the final structure and purity using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The IR spectrum should show the absence of a C=O band and the presence of C=S (~1300 cm⁻¹) and potentially S-H (~2550 cm⁻¹) stretching bands.[4]
Protocol 5.2: In Vitro Anticancer MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[13]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, based on robust SAR data from its chemical class, positions it as a versatile and promising scaffold for drug development. Its structural components suggest a strong potential for a balanced profile across anticonvulsant, anticancer, and antifungal activities.
Key Takeaways:
-
Synthetically Accessible: The compound can be synthesized efficiently via a well-documented pathway, allowing for facile generation of analogues for further optimization.
-
Multi-Target Potential: The triazole-thiol core is active across multiple therapeutic areas, and the specific allyl and benzyl substitutions provide a unique combination of electronic and steric properties that may confer novel selectivity or potency.
-
Favorable Predicted Profile: Compared to some highly substituted analogues, the target compound is expected to balance efficacy with a potentially more favorable safety profile.
Future research should focus on obtaining direct experimental data for this compound in a panel of biological assays. Head-to-head studies against both standard drugs and its closest structural analogues will be critical to definitively establish its therapeutic potential and guide its journey from a promising chemical entity to a potential clinical candidate.
References
A complete list of references with clickable URLs is provided below for verification and further reading.
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Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. MDPI. [Link]
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1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. PubMed Central (PMC). [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
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Recent developments on triazole nucleus in anticonvulsant compounds: a review. PubMed Central (PMC). [Link]
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Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. pharma-journal.com. [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
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Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central (PMC). [Link]
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Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system. ResearchGate. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC). [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed. [Link]
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Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central (PMC). [Link]
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Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Institutes of Health (NIH). [Link]
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Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. scielo.br. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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Three 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups. PubMed. [Link]
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Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII. PubMed. [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]
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Synthesis and Anticholinergic Activity of 4-hydroxycoumarin Derivatives Containing Substituted Benzyl-1,2,3-triazole Moiety. ResearchGate. [Link]
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New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. dergipark.org.tr. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]
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A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][12][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Confirming the Target Specificity of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol Through Knockout Studies: A Comparative Guide
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Our focus here is on a specific derivative, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. While preliminary phenotypic screens may indicate potent bioactivity, the crucial next step is to unequivocally identify and validate its molecular target. This guide provides an in-depth, comparative framework for utilizing knockout studies, specifically CRISPR-Cas9 mediated gene editing, to confirm the target specificity of this compound.
For the purpose of this guide, we will operate under a common drug discovery scenario: initial high-throughput screening and subsequent in-vitro assays have led to the hypothesis that 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol exerts its anticancer effects by inhibiting "Kinase X" , a kinase known to be upregulated in a specific cancer cell line (e.g., a human lung adenocarcinoma cell line).
The Imperative of Target Validation
Choosing the right biological target is a critical first step in drug development.[3] Inadequate target validation is a leading cause of clinical trial failures, resulting in the loss of significant time and resources.[4] Genetic methods, such as knockout studies, provide the highest level of evidence for target validation by directly assessing the phenotypic consequences of eliminating the putative target protein.[4][5] This approach allows us to ask a definitive question: is the cellular phenotype observed upon treatment with 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol recapitulated by the genetic removal of Kinase X, and does the removal of Kinase X render the cells insensitive to the compound?
Experimental Workflow: A Comparative Approach
Our experimental design is centered on a direct comparison between wild-type (WT) cells, which express Kinase X, and knockout (KO) cells, where the gene for Kinase X has been functionally deleted.
Caption: Workflow for target validation using a knockout model.
Part 1: Generation and Validation of Kinase X Knockout Cell Line
The foundation of this guide is the robust generation of a knockout cell line using CRISPR-Cas9 technology.[6][7] This powerful gene-editing tool allows for the precise and permanent disruption of the target gene.[8]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of Kinase X
-
sgRNA Design and Selection:
-
Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the Kinase X gene to maximize the probability of generating a loss-of-function frameshift mutation.
-
Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.
-
-
Vector Construction and Delivery:
-
Clone the selected sgRNAs into a suitable expression vector that also contains the Cas9 nuclease gene. All-in-one vectors are recommended for ease of use.
-
Transfect the wild-type cancer cell line with the CRISPR-Cas9/sgRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000).
-
-
Clonal Selection and Expansion:
-
Two days post-transfection, seed the cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Isolate individual colonies and expand them in separate culture vessels.
-
-
Knockout Validation:
-
Genomic DNA Sequencing: For each clonal population, extract genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift.
-
Western Blot Analysis: This is a critical validation step. Lyse a portion of the cells from each validated clone and perform a Western blot using an antibody specific for Kinase X. A true knockout clone will show a complete absence of the Kinase X protein band compared to the wild-type control.
-
Caption: Step-by-step validation of a CRISPR-generated knockout cell line.
Part 2: Comparative Efficacy Analysis
With validated wild-type and Kinase X KO cell lines, we can now directly test our hypothesis. The core principle is that if 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol specifically targets Kinase X, its cytotoxic effects should be significantly diminished in the KO cells.
Experimental Protocol: Dose-Response Cell Viability Assay
-
Cell Seeding: Seed both WT and Kinase X KO cells in parallel into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period relevant to the compound's expected mechanism (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the dose-response curves for both cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.
Expected Results and Interpretation
A significant shift in the IC50 value is the primary indicator of on-target activity.
| Cell Line | Putative Target | Treatment | Expected IC50 (µM) | Interpretation |
| Wild-Type | Kinase X | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | ~1.5 | Compound is potent in cells expressing the target. |
| Kinase X KO | None | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | >100 | Loss of target confers resistance to the compound. |
| Wild-Type | Kinase X | Alternative Kinase X Inhibitor (Control) | ~0.8 | Validates the assay with a known on-target agent. |
| Kinase X KO | None | Alternative Kinase X Inhibitor (Control) | >50 | Confirms resistance with a known on-target agent. |
| Wild-Type | Kinase X | Off-Target Cytotoxic Agent (e.g., Doxorubicin) | ~0.5 | Demonstrates general cell health and response. |
| Kinase X KO | None | Off-Target Cytotoxic Agent (e.g., Doxorubicin) | ~0.5 | Shows KO cells are not globally resistant to all drugs. |
Interpretation of Data:
-
Strong On-Target Evidence: A dramatic increase (>50-fold) in the IC50 value in the Kinase X KO cell line compared to the WT cell line is strong evidence that Kinase X is the primary target of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
-
Off-Target Effects or Alternative Target: If there is only a minor shift in the IC50 (e.g., 2-5 fold), it suggests that while Kinase X may be a target, the compound likely has other significant targets responsible for its cytotoxic activity.
-
No On-Target Activity: If there is no significant change in the IC50 between WT and KO cells, it conclusively demonstrates that Kinase X is not the target of the compound's cytotoxic effect.
Part 3: Mechanistic Validation via Downstream Pathway Analysis
To further solidify the link between the compound and its target, we must demonstrate that the compound modulates the known signaling pathway of Kinase X in a target-dependent manner. Let's assume Kinase X phosphorylates a downstream substrate, "Protein Y".
Experimental Protocol: Phospho-Western Blot Analysis
-
Treatment: Treat both WT and Kinase X KO cells with 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol at a concentration near its IC50 in WT cells (e.g., 2 µM) for a short duration (e.g., 2-4 hours). Include DMSO controls.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot. Probe separate membranes with antibodies against:
-
Phospho-Protein Y (p-Protein Y)
-
Total Protein Y
-
Kinase X (to confirm its absence in KO cells)
-
A loading control (e.g., GAPDH or β-actin)
-
Expected Results and Interpretation
| Cell Line | Treatment | p-Protein Y Level | Total Protein Y Level | Interpretation |
| Wild-Type | DMSO | High | Unchanged | Basal Kinase X activity is high. |
| Wild-Type | Compound | Strongly Decreased | Unchanged | Compound inhibits Kinase X, reducing downstream signaling. |
| Kinase X KO | DMSO | Very Low / Absent | Unchanged | No Kinase X to phosphorylate Protein Y. |
| Kinase X KO | Compound | Very Low / Absent | Unchanged | The compound has no effect as the target is absent. |
This data provides a mechanistic link: the compound inhibits the phosphorylation of a known substrate of Kinase X, and this effect is completely absent when Kinase X is not present.
Comparison with Alternatives
To provide a comprehensive picture, it is essential to compare the activity of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol with other relevant compounds.
-
Alternative Triazole Analogs: Synthesizing and testing analogs where the allyl or benzyl groups are modified can help establish a structure-activity relationship (SAR). If these analogs are less potent against Kinase X in biochemical assays, they should also show a correspondingly lower potency in the WT cell viability assay, further linking the chemical structure to the target.
-
Known Kinase X Inhibitors: As included in the data table, a well-characterized inhibitor of Kinase X should reproduce the phenotype of resistance in the KO cell line. This serves as a positive control for the entire experimental system.
-
Broad-Spectrum Kinase Inhibitors: Comparing the compound's activity profile against a panel of kinases can help assess its selectivity. If the compound is highly selective for Kinase X, it is a more promising therapeutic candidate.
Conclusion
The convergence of data from these comparative knockout studies provides the highest possible degree of confidence in target validation. By demonstrating that the genetic removal of a putative target (1) confers resistance to the compound in phenotypic assays and (2) abrogates the compound's ability to modulate downstream signaling, we can move forward in the drug development pipeline with a strong, evidence-based understanding of its mechanism of action. This rigorous, multi-faceted approach, grounded in the principles of genetic validation, is indispensable for distinguishing promising, on-target drug candidates from compounds with misleading off-target activities.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Target Validation with CRISPR. (2022). Biocompare. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2014). PubMed Central. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2022). KTU AVES. [Link]
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Gene Knockout for Drug Screening and Target Identification. (n.d.). MtoZ Biolabs. [Link]
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Target identification and validation in research. (2024). WJBPHS. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). IJPSRR. [Link]
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Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (2013). ResearchGate. [Link]
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Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017). Biocompare. [Link]
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CRISPR/Cas9-mediated gene knockout screens and target identification via whole-genome sequencing uncover host genes required for picornavirus infection. (2017). PubMed. [Link]
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Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. (2021). PubMed Central. [Link]
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The impact of CRISPR–Cas9 on target identification and validation. (2017). ResearchGate. [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. [Link]
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CRISPR/Cas9-mediated gene knockout screens and target identification via whole-genome sequencing uncover host genes required for picornavirus infection. (2017). National Institutes of Health. [Link]
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CRISPR/Cas9-Mediated Whole Genomic Wide Knockout Screening Identifies Specific Genes Associated With PM2.5-Induced Mineral Absorption in Liver Toxicity. (2021). Frontiers. [Link]
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Phenotypic screening. (n.d.). Wikipedia. [Link]
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Target Validation. (n.d.). Cambridge MedChem Consulting. [Link]
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A Comparative Guide to the Synthesis and Biological Evaluation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
This guide provides an in-depth analysis of the synthesis and biological testing of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a member of the promising 1,2,4-triazole class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This document will detail a reproducible synthesis protocol, outline standardized biological assays, and compare the target compound with relevant alternatives, supported by experimental data from the literature.
Introduction to 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically approved drugs, such as the antifungal agents fluconazole and itraconazole.[3][6] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the biological activity of these compounds.[5][7] The thiol group can exist in tautomeric equilibrium with the thione form, which can influence its interaction with biological targets.[4] Our focus, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, possesses an allyl group at the N4 position and a benzyl group at the C5 position, functionalities that can contribute to its lipophilicity and potential interactions with cellular components.
Reproducible Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through the cyclization of a corresponding thiosemicarbazide precursor in the presence of a base.[5][8][9] The following protocol is a robust and reproducible method adapted from established literature procedures for similar compounds.
Experimental Protocol: Synthesis
Step 1: Synthesis of Phenylacetylhydrazide
-
To a solution of methyl phenylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain phenylacetylhydrazide.
Step 2: Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide
-
Dissolve phenylacetylhydrazide (1 equivalent) in ethanol.
-
Add allyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield 1-(phenylacetyl)-4-allylthiosemicarbazide.
Step 3: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
-
To a solution of 1-(phenylacetyl)-4-allylthiosemicarbazide (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2M, 2-3 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.[8]
Rationale for Experimental Choices
-
Hydrazine Hydrate: A common and efficient reagent for the hydrazinolysis of esters to form hydrazides.
-
Allyl Isothiocyanate: The source of the allyl group at the N4 position and the sulfur atom for the thiol group.
-
Sodium Hydroxide: A strong base that facilitates the intramolecular cyclization of the thiosemicarbazide to form the triazole ring.
-
Acidification: Neutralization of the reaction mixture protonates the thiol group, leading to the precipitation of the final product.
Caption: Synthesis workflow for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
Biological Testing Protocols
The biological evaluation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and its analogs typically focuses on their antimicrobial and cytotoxic activities.[1][3][5][10] Standardized and reproducible protocols are crucial for obtaining reliable and comparable data.[11]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The broth microdilution method is a standard and efficient way to determine the MIC and MBC of a compound.[12][13][14]
Experimental Protocol: MIC and MBC Determination
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi to achieve a range of concentrations.[14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13][14]
-
Incubation: Incubate the microtiter plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.[11][12]
Caption: Hypothetical inhibition of a kinase signaling pathway by the triazole compound.
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The detailed protocols for synthesis and biological assays, along with the comparative data, offer a valuable resource for researchers in drug discovery and medicinal chemistry. The presented information underscores the potential of this compound class and provides a solid foundation for further investigation into its specific mechanisms of action and therapeutic applications.
References
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) Synthesis and Antimicrobial Activity of Some-[1][10][16]Triazole Derivatives. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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MIC and MBC testing tips to ensure reproducibility of results - Microbe Investigations. (2024, May 20). Retrieved January 15, 2026, from [Link]
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Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Cytotoxicity assessment of potent triazole derivatives by hemolytic assay - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC - NIH. (2023, November 16). Retrieved January 15, 2026, from [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (n.d.). Retrieved January 15, 2026, from [Link]
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Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants - PubMed. (2023, December 22). Retrieved January 15, 2026, from [Link]
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Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 15, 2026, from [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies | Asian Journal of Chemistry. (2023, December 2). Retrieved January 15, 2026, from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Retrieved January 15, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 23). Retrieved January 15, 2026, from [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022, August 20). Retrieved January 15, 2026, from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Retrieved January 15, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 1,2,4‐Triazole‐3‐thiols and Their S‐Substituted Derivatives. - Sci-Hub. (n.d.). Retrieved January 15, 2026, from [Link]
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The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. (n.d.). Retrieved January 15, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of discovery, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a specialized heterocyclic compound. As no specific Safety Data Sheet (SDS) exists for this precise molecule, this protocol is synthesized from an expert analysis of its constituent functional groups—the 1,2,4-triazole core, the thiol (mercaptan) group, and its benzyl and allyl substituents—and grounded in established best practices for chemical waste management.
Hazard Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the potential hazards is paramount. The structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol informs our disposal strategy.
-
1,2,4-Triazole Core: This nitrogen-rich heterocyclic ring is a common pharmacophore in many biologically active compounds, including antifungal and anticancer agents.[1][2] Its derivatives should be treated as potentially biologically active and environmentally persistent. The triazole ring itself is generally stable, but can be hydrolyzed under strong acidic conditions.
-
Thiol (-SH) Group: This is the most functionally significant group for disposal purposes. Thiols, or mercaptans, are notorious for their powerful and offensive odors (stench) and potential toxicity.[3][4] They may cause nausea and headaches upon inhalation.[3] The primary disposal concern is the safe containment and neutralization of this reactive and odorous group.
-
Overall Toxicity Profile: While data for the specific target molecule is unavailable, structurally related compounds provide essential clues. A Safety Data Sheet for 1H-1,2,4-Triazole-3-thiol indicates it is harmful if swallowed and causes serious eye irritation.[4][5] Another analogue, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, is listed as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and a cause of skin and serious eye irritation.[6] Therefore, it is prudent to assume 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol possesses similar acute toxicity, irritant properties, and is a potential environmental hazard.
| Functional Group | Associated Hazard | Disposal Implication |
| Thiol (-SH) | Strong, offensive odor; potential toxicity; irritant.[3][4] | Waste must be sealed to contain vapors. Neutralization via oxidation is a potential treatment. |
| 1,2,4-Triazole Ring | Potential biological activity; environmental persistence.[1] | Must be disposed of as hazardous chemical waste, not discharged into sanitary sewers. |
| Benzyl/Allyl Groups | General organic compound hazards. | Contributes to overall combustible nature of the solid. |
Mandatory Personal Protective Equipment (PPE)
When handling 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol in pure form or as waste, the following PPE is required to minimize exposure risks:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of waste, especially if it is a solid that could generate dust, must be conducted inside a certified chemical fume hood to prevent inhalation.[7]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The primary directive for the disposal of this compound is to use a licensed professional waste disposal service.[5] Laboratory treatment should be limited to decontamination of equipment and small spills. The following workflow ensures compliance and safety.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Never mix this waste with other waste streams.[8] It must be collected in a dedicated hazardous waste container.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition with a secure, screw-on cap.[8][9] The container must be clean and free of external residue.[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed plastic bag or a wide-mouth solid waste container.
-
Liquid Waste: Collect solutions in a dedicated, compatible liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Step 2: Labeling
Proper labeling is a regulatory requirement and essential for safety. The container must be labeled with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[8]
The label must include:
-
The full chemical name: "4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol"
-
Approximate concentration and volume/mass of the waste.
-
Associated hazards (e.g., "Toxic," "Irritant," "Stench").
-
The date accumulation started.
Step 3: Temporary Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet under the fume hood where the waste was generated.
-
Compatibility: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and strong acids.
Step 4: Arranging for Professional Disposal
Once the container is full or has been in storage for an extended period (e.g., >6 months), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor for pickup.[9][10] This is the only acceptable final disposal route.
Decontamination and Spill Management
Decontamination of Glassware and Surfaces
The reactivity of the thiol group can be used to our advantage for decontamination. Oxidation with a bleach solution (sodium hypochlorite) converts the odorous thiol into a less volatile and less noxious sulfonic acid.[11][12]
Procedure:
-
Work exclusively within a chemical fume hood.[7]
-
Prepare a decontamination bath by mixing commercial bleach with water in a 1:1 ratio in a plastic container.[7]
-
Immerse the contaminated glassware in the bleach bath and allow it to soak for at least 12-24 hours.[7][11]
-
After soaking, the glassware can be removed, rinsed thoroughly with water, and washed using normal methods.[7]
-
Dispose of the used bleach solution down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[7]
Small Spill Response
-
Alert & Ventilate: Alert colleagues in the immediate area and ensure the fume hood is operational.
-
Contain: If the spill is a solid, gently sweep it up to avoid generating dust and place it into the hazardous waste container.[3][5]
-
Absorb: If it is a liquid, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean: Once absorbed, carefully scoop the material into the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in the 1:1 bleach solution. Place the used cloth in the solid hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol waste.
Caption: Decision workflow for handling and disposal of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol waste.
References
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How to Work with Thiols-General SOP . Department of Chemistry: University of Rochester.
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1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS . Watson International.
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Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97% . Cole-Parmer.
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SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol . Maybridge.
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Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole . ChemicalBook.
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A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles . Benchchem.
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs.
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Standard Operation Procedure for Disposal of Unknown Thiols . Unknown Source.
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SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole . Sigma-Aldrich.
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL.
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1,2,4-Triazole . Wikipedia.
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Safety Data Sheet: 1,2,4-Triazole . Carl ROTH.
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Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol . Benchchem.
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Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering.
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4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol . Sigma-Aldrich.
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The role of 1,2,4-triazole . ChemicalBook.
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4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL Product Description . ChemicalBook.
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Working with Hazardous Chemicals . Organic Syntheses.
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SAFETY DATA SHEET: 4-Amino-4H-1,2,4-triazole . Fisher Scientific.
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4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol . PubChem.
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1,2,4-Triazoles as Important Antibacterial Agents . National Institutes of Health (NIH).
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4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol . Sigma-Aldrich.
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Essential Protective Measures for Handling 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
This guide provides comprehensive safety and handling protocols for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with applications in drug development and chemical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from established best practices for analogous 1,2,4-triazole and thiol-containing compounds.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and environmental protection in the laboratory.
The structural components of this molecule—a 1,2,4-triazole ring, a thiol group, and allyl and benzyl substituents—each contribute to its potential hazard profile. Triazole derivatives may exhibit reproductive toxicity, while thiols are notorious for their potent, malodorous nature and can cause skin and respiratory irritation.[1][2][4] Therefore, a multi-layered approach to personal protective equipment (PPE), handling, and disposal is mandatory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before commencing any work with 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.[5][6]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2][7] | To protect against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][7] | To prevent skin contact, which may cause irritation or harmful absorption.[5] Glove compatibility should be verified, and gloves should be replaced frequently. |
| Body Protection | A lab coat made of cotton or a cotton/poly blend, long pants, and closed-toe shoes.[7] | To minimize skin exposure to the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[7][8] If dust generation is unavoidable or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[7][9] | To prevent inhalation of potentially harmful dust or vapors.[5] Thiols are known for their strong odors, which can cause nausea and headaches.[2] |
II. Safe Handling and Operational Workflow
All handling of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol must occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][10]
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in Table 1.
-
Weighing and Transfer :
-
In Solution :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name and any hazard warnings.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[10]
-
Decontaminate all surfaces and equipment that came into contact with the chemical. For thiol-containing compounds, a bleach solution can be used to oxidize and deodorize contaminated glassware and instruments.[8]
-
Below is a workflow diagram illustrating the safe handling procedure.
Caption: Workflow for Safe Handling of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.
III. Spill Management and Disposal Plan
Accidental spills should be handled immediately by trained personnel wearing appropriate PPE.
Spill Cleanup Procedure:
-
Small Spills :
-
For minor spills, clean up the waste regularly and immediately.[9]
-
Use an absorbent material to contain the spill.[12]
-
Use dry clean-up procedures and avoid generating dust.[9] You can also dampen the material with water to prevent dusting before sweeping.[9][11]
-
Place the collected material into a suitable, labeled container for disposal.[9][10]
-
-
Large Spills :
Waste Disposal:
All waste containing 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[1][9]
-
Waste Collection : Collect all waste in a designated, clearly labeled, and sealed container.[1][7] Do not mix this waste with other waste streams.[7]
-
Container Management : Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[7][10]
-
Final Disposal : Arrange for disposal through a licensed chemical waste management facility.[1][7] Incineration at a permitted facility is a likely final disposal method.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
The following diagram outlines the disposal workflow.
Caption: Disposal Workflow for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol Waste.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol and ensure a safe and compliant laboratory environment.
IV. References
-
Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide - Benchchem. Available at:
-
Personal protective equipment for handling 2-Cyclobutylethane-1-thiol - Benchchem. Available at:
-
Safe Disposal of 3-Mercapto-1,2,4-triazole: A Procedural Guide - Benchchem. Available at:
-
3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. Available at:
-
Thiols - Government of Alberta. Available at:
-
4-Nitro-2H-1,2,3-triazole proper disposal procedures - Benchchem. Available at:
-
ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. Available at:
-
1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. Available at:
-
Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97% - Cole-Parmer. Available at:
-
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol - PubChem. Available at:
-
SOP FOR STENCH CHEMICALS - Columbia | Research. Available at:
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Thiols - University of Minnesota. Available at:
-
Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide - Benchchem. Available at:
-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS - Watson International. Available at:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
